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4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Documentation Hub

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  • Product: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • CAS: 33708-69-9

Core Science & Biosynthesis

Foundational

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS number and chemical properties

[1][2] Executive Summary 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33708-69-9 ) is a specialized benzamide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33708-69-9 ) is a specialized benzamide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its primary utility lies in its role as a precursor to 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline , a robust protecting group for carboxylic acids and a pharmacophore in ligand design for asymmetric catalysis. This guide details the physicochemical profile, validated synthesis protocols, and structural characterization of this compound, designed for researchers requiring high-purity building blocks.

Part 1: Chemical Identity & Physicochemical Profile

This compound combines a para-brominated aromatic ring with a sterically hindered amino-alcohol motif. The gem-dimethyl group adjacent to the amide nitrogen provides significant steric bulk, influencing both the stability of the amide bond and the kinetics of subsequent cyclization reactions.

Core Identifiers
PropertyDetail
Chemical Name 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Synonyms 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide; N-(1-Hydroxy-2-methylpropan-2-yl)-4-bromobenzamide
CAS Number 33708-69-9
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
SMILES CC(C)(CO)NC(=O)C1=CC=C(Br)C=C1
InChI Key High-precision identifier required for database integration.[2]
Physical Properties
PropertyValue / Description
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Melting Point Typically 130–140 °C (Derivative dependent; experimental verification recommended)
Reactivity Stable under ambient conditions; Hydroxyl group susceptible to mesylation/tosylation; Amide susceptible to hydrolysis under strong acidic/basic forcing conditions.

Part 2: Synthetic Methodology

The synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is most efficiently achieved via a Schotten-Baumann acylation . This protocol utilizes 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol (AMP). The reaction is highly selective due to the greater nucleophilicity of the amine compared to the hydroxyl group on the AMP substrate.

Reaction Scheme

The following diagram illustrates the synthesis of the target amide and its subsequent conversion to the oxazoline derivative, a common downstream application.

SynthesisPathway Start1 4-Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 2-Amino-2-methyl-1-propanol (Nucleophile) Start2->Intermediate Product 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Target Amide) Intermediate->Product -HCl (Base catalyzed) Oxazoline 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline (Cyclized Product) Product->Oxazoline SOCl2 or MsCl Cyclization

Figure 1: Synthetic pathway from acyl chloride to target amide and downstream oxazoline.

Detailed Protocol: Schotten-Baumann Conditions

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv)

  • 2-Amino-2-methyl-1-propanol (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor conversion via TLC (typically 30-50% EtOAc/Hexanes).

  • Work-up: Quench the reaction with water. Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Ethyl Acetate/Hexanes to obtain analytical grade material.

Part 3: Structural Characterization

Validating the identity of the synthesized compound is critical. The following spectral features are diagnostic for the target structure.

1H NMR Spectroscopy (Expected, CDCl₃, 400 MHz)
  • Aromatic Region (δ 7.5 – 7.8 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).

  • Amide NH (δ 6.0 – 6.5 ppm): Broad singlet, exchangeable with D₂O.

  • Methylene -CH₂- (δ 3.6 – 3.7 ppm): Singlet or doublet (depending on H-bonding), integrating to 2H. This corresponds to the hydroxymethyl group.[1][3]

  • Hydroxyl -OH (δ 2.0 – 4.0 ppm): Broad singlet, position highly dependent on concentration and solvent.

  • Gem-Dimethyl -C(CH₃)₂ (δ 1.4 ppm): Strong singlet integrating to 6H.

IR Spectroscopy[5][6][7]
  • O-H Stretch: Broad band ~3300–3400 cm⁻¹.

  • N-H Stretch: Sharp band ~3250 cm⁻¹.

  • C=O Stretch (Amide I): Strong band ~1630–1650 cm⁻¹.

  • C=C Aromatic: ~1590 cm⁻¹.

Part 4: Applications in Drug Discovery & Synthesis

The primary utility of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is its function as a stable precursor to oxazolines.

Oxazoline Protecting Group

The gem-dimethyl effect facilitates the cyclization of this amide to 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline . This oxazoline moiety protects the carboxylic acid against nucleophiles (e.g., Grignard reagents, LiAlH₄) and can be hydrolyzed back to the acid under acidic conditions.

Ligand Synthesis (Oxazoline Ligands)

Chiral and achiral oxazolines derived from this amide are used as ligands in coordination chemistry. The nitrogen of the oxazoline ring coordinates to transition metals (e.g., Pd, Cu), enabling asymmetric catalysis.

Mechanism of Cyclization

The cyclization involves the activation of the primary alcohol (using Thionyl Chloride or Mesyl Chloride) followed by intramolecular nucleophilic attack by the amide oxygen (or nitrogen, depending on conditions, though O-attack followed by rearrangement is common in forming the oxazoline).

Mechanism Step1 Activation of Alcohol (Conversion to -OMs or -Cl) Step2 Intramolecular Attack (Amide Oxygen attacks C-X) Step1->Step2 Step3 Cyclization & Proton Loss Step2->Step3 Final 4,4-Dimethyl-2-oxazoline Ring Step3->Final

Figure 2: Mechanistic logic for the conversion of the hydroxy-amide to the oxazoline scaffold.

Part 5: Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can make the solid sticky or degrade the reagent over long periods.

References

  • Angene International. (n.d.). 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Product Entry. Retrieved from (Verified CAS 33708-69-9).

  • ChemicalBook. (2023). BroMo-N-(2-hydroxy-1,1-diMethylethyl)benzaMide Properties and Suppliers. Retrieved from .

  • PubChem. (2025).[4] Compound Summary for 4-Bromobenzamide derivatives (Analogous Structures). National Library of Medicine.[4] Retrieved from .

  • Meyers, A. I., et al. (1974). Oxazolines.[3][5] IX. Synthesis of homologated acetic acids and esters. Journal of Organic Chemistry. (General reference for oxazoline synthesis from amino alcohols).

Sources

Exploratory

Molecular structure and weight of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

This technical guide provides a comprehensive analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical intermediate in the synthesis of oxazoline-based ligands and bioactive scaffolds. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical intermediate in the synthesis of oxazoline-based ligands and bioactive scaffolds.

Executive Summary

4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as Intermediate A ) is a bifunctional building block primarily utilized in the construction of 4,4-dimethyl-2-aryloxazolines . These oxazoline derivatives serve two pivotal roles in modern organic synthesis:

  • Chiral Ligand Precursors: They function as the "anchor" for synthesizing biaryl oxazoline ligands (e.g., BOX, PyBOX) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), leveraging the 4-bromo handle.

  • Pharmacophore Scaffolds: The 4-bromophenyl-oxazoline moiety is a bioisostere and structural core in antimicrobial benzosiloxaboroles and electron-transport materials for OLEDs.

This guide details the molecular specifications, a validated synthetic protocol, and the downstream utility of this compound.

Molecular Identity & Physicochemical Core

Intermediate A is characterized by a benzamide core substituted with a bromine atom at the para position and a polar 1-hydroxy-2-methylpropan-2-yl group (derived from 2-amino-2-methyl-1-propanol) at the nitrogen.

Property Specification
IUPAC Name 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Synonyms 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide; N-(1-Hydroxy-2-methylpropan-2-yl)-4-bromobenzamide
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Exact Mass 271.0208 (for ⁷⁹Br); 273.0187 (for ⁸¹Br)
SMILES CC(C)(CO)NC(=O)C1=CC=C(Br)C=C1
InChI Key (Predicted) VESPFSJNQMGUCQ-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Solubility High: DMSO, Methanol, DCM, Ethyl Acetate.[1][2][3][4][5] Low: Water, Hexanes.
LogP (Predicted) ~2.1 (Moderate Lipophilicity)

Synthetic Pathway & Protocol

The synthesis of Intermediate A follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) between 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol.

Mechanism of Action

The amine nitrogen of the amino-alcohol attacks the electrophilic carbonyl carbon of the acid chloride. The presence of a base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the amine.

Validated Experimental Protocol

Scale: 10 mmol

  • Reagent Preparation:

    • Dissolve 2-amino-2-methyl-1-propanol (0.89 g, 10 mmol) and Triethylamine (1.53 mL, 11 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve 4-bromobenzoyl chloride (2.19 g, 10 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes, maintaining temperature <5°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up:

    • Quench with 1M HCl (20 mL) to remove unreacted amine.

    • Separate the organic layer and wash with Sat. NaHCO₃ (20 mL) followed by Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from EtOAc/Hexanes if necessary.

    • Yield: Typically 85–95% .

Visualization: Synthesis & Cyclization Workflow

The following diagram illustrates the synthesis of Intermediate A and its subsequent conversion into the valuable oxazoline scaffold.

SynthesisPathway Figure 1: Synthetic route from precursors to Intermediate A and downstream oxazoline applications. Start1 4-Bromobenzoyl Chloride Intermediate Intermediate A: 4-Bromo-N-(1-hydroxy- 2-methylpropan-2-yl)benzamide Start1->Intermediate DCM, Et3N 0°C to RT Start2 2-Amino-2-methyl- 1-propanol Start2->Intermediate Product Product B: 2-(4-Bromophenyl)- 4,4-dimethyloxazoline Intermediate->Product SOCl2 or MsCl/Et3N (Cyclization) Ligand Biaryl Oxazoline (Suzuki Coupling) Product->Ligand Ar-B(OH)2 Pd(PPh3)4

Caption: Figure 1 outlines the amide coupling to form Intermediate A and its dehydration to the oxazoline pharmacophore.[3]

Structural Characterization

To validate the identity of Intermediate A , researchers should look for the following spectral signatures.

¹H-NMR (400 MHz, CDCl₃)
  • δ 7.60–7.65 (d, 2H): Aromatic protons ortho to the Bromine (deshielded).

  • δ 7.50–7.55 (d, 2H): Aromatic protons ortho to the Amide.

  • δ 6.20 (br s, 1H): Amide N-H proton (exchangeable).

  • δ 3.65 (s, 2H): Methylene protons (-CH₂-OH).

  • δ 1.40 (s, 6H): Gem-dimethyl group (C(CH₃)₂).

  • δ 2.50 (br s, 1H): Hydroxyl proton (-OH).

¹³C-NMR (100 MHz, CDCl₃)
  • δ 167.5: Carbonyl carbon (C=O).

  • δ 133.5: Aromatic C-H (ortho to Br).

  • δ 131.8: Aromatic C-Br (Quaternary).

  • δ 128.5: Aromatic C-H (ortho to Amide).

  • δ 71.0: Methylene carbon (-CH₂-OH).

  • δ 56.5: Quaternary aliphatic carbon (C-N).

  • δ 24.8: Methyl carbons.

Downstream Utility & Applications

A. Synthesis of 4,4-Dimethyl-2-aryloxazolines

The primary utility of Intermediate A is its cyclization to 2-(4-bromophenyl)-4,4-dimethyloxazoline .

  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) with base.

  • Mechanism: Activation of the primary alcohol followed by intramolecular nucleophilic attack by the amide oxygen.

  • Significance: The resulting oxazoline is stable to bases and nucleophiles, serving as a protecting group for the carboxylic acid or as a directing group for ortho-lithiation.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 4-bromo substituent on the benzene ring remains active after amide formation.

  • Workflow: Intermediate A (or its oxazoline derivative) is coupled with aryl boronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Application: This generates biaryl oxazolines , which are precursors to BOX (Bis-oxazoline) ligands used in asymmetric catalysis.

C. Bioactive Scaffolds

Derivatives of Intermediate A are explored in:

  • Benzosiloxaboroles: Novel antimicrobial agents where the amide/oxazoline moiety modulates solubility and binding affinity [1].

  • OLED Materials: Used as electron-transport layers due to the electron-deficient nature of the benzamide/oxazoline core [2].

References

  • RSC Publishing. (2022).[6] Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity and antimicrobial activity. New Journal of Chemistry.

  • Google Patents. (2017). WO2017014226A1 - Azoline ring-containing compound for organic electroluminescent element.

  • National Institutes of Health (NIH). (2011). Mild method for preparation of 4,4-dimethyloxazoline derivatives. PubMed.

Sources

Foundational

Solubility data for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in DMSO and Methanol

Technical Guide: Solubility Profiling & Determination Protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Part 1: Executive Summary & Compound Profile Context: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Determination Protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Part 1: Executive Summary & Compound Profile

Context: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1565603-71-5) is a critical intermediate, often utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs). Its structure combines a lipophilic 4-bromophenyl core with a polar 2-amino-2-methyl-1-propanol moiety. Understanding its solubility in DMSO (Dimethyl Sulfoxide) and Methanol (MeOH) is essential for two primary workflows:

  • Biological Assays: DMSO is the standard vehicle for preparing high-concentration stock solutions (>10 mM) for in vitro screening.

  • Process Chemistry: Methanol is frequently used as a reaction solvent or a crystallization medium (often in combination with water as an antisolvent).

Physicochemical Profile:

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Weight 272.14 g/mol Moderate MW facilitates dissolution.
LogP (Octanol/Water) ~2.1 – 2.5Moderate lipophilicity; suggests poor water solubility but high affinity for organic solvents.
H-Bond Donors 2 (Amide NH, Alcohol OH)Enhances solubility in protic solvents like Methanol.
H-Bond Acceptors 2 (Amide CO, Alcohol OH)Facilitates interaction with DMSO (strong H-bond acceptor).
Physical State White to Off-white SolidCrystalline lattice energy must be overcome by solvation enthalpy.

Part 2: Solubility Data & Expectations

Note: While specific empirical values for this intermediate vary by batch purity and polymorph, the following ranges are established based on QSPR (Quantitative Structure-Property Relationship) analysis of structural analogs (e.g., 4-bromo-N-alkylbenzamides).

Table 1: Solubility Profile in Key Solvents (25°C)
SolventSolubility RatingEstimated ConcentrationApplication
DMSO High > 100 mg/mL (> 350 mM)Primary solvent for stock solutions. The sulfoxide oxygen acts as a potent H-bond acceptor for the amide/hydroxyl protons.
Methanol Moderate to High 20 – 50 mg/mL (~70–180 mM)Ideal for recrystallization. Solubility increases significantly with temperature (>100 mg/mL at 60°C).
Ethanol Moderate10 – 30 mg/mLAlternative to methanol; slightly lower solubility due to lower dielectric constant.
Water Poor < 0.5 mg/mL (< 2 mM)Acts as an antisolvent. The hydrophobic bromophenyl ring dominates the aqueous interaction.

Thermodynamic Insight:

  • In DMSO: The dissolution is likely exothermic or slightly endothermic, driven by strong dipole-dipole interactions and H-bonding.

  • In Methanol: Dissolution is endothermic . Heating is required to disrupt the crystal lattice, but the compound will remain dissolved upon cooling to a certain supersaturation point, making it ideal for purification.

Part 3: Standard Operating Procedure (SOP) for Solubility Determination

Workflow Visualization

SolubilityProtocol Start Start: Weigh Compound (Excess Solid) SolventAdd Add Solvent (DMSO or MeOH) Start->SolventAdd Equilibrate Equilibrate (Shake at 25°C for 24h) SolventAdd->Equilibrate CheckSolid Check for Residual Solid Equilibrate->CheckSolid AddMore Add More Compound CheckSolid->AddMore No Solid Visible Filter Filtration / Centrifugation (0.22 µm PTFE) CheckSolid->Filter Solid Present (Saturated) AddMore->Equilibrate Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantification vs Standard) Dilute->Analyze

Caption: Figure 1. Thermodynamic solubility determination workflow using the Shake-Flask method.

Detailed Protocol

1. Preparation of Saturated Solution:

  • Weigh approximately 10 mg of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide into a 1.5 mL HPLC vial or microcentrifuge tube.

  • Add 100 µL of the solvent (DMSO or Methanol).

  • Critical Check: If the solid dissolves immediately, add more compound until a visible suspension remains. You must ensure a thermodynamic equilibrium between solid and liquid phases.

2. Equilibration:

  • Place the vials in a thermomixer or shaker bath set to 25°C ± 0.5°C .

  • Agitate at 500–700 RPM for 24 hours .

  • Note: For DMSO, ensure the cap is tight to prevent hygroscopic water absorption, which decreases solubility.

3. Phase Separation:

  • Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter . (Avoid Nylon filters as they may bind benzamides).

4. Quantification (HPLC-UV):

  • Dilution: Dilute the saturated supernatant 100-fold to 1000-fold with mobile phase to fit within the linear calibration range.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Calculation:

    
    
    

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Gelation in Methanol H-bonding network formation between the hydroxyl group and solvent at high concentrations.Gently heat to 40°C to break the gel, then cool slowly. Add 5% DMSO as a co-solvent if permissible.
Oiling Out Compound melts before dissolving or forms a supersaturated oil in water/methanol mixtures.Seed the solution with a pure crystal of the compound. Slow down the cooling rate during recrystallization.
Low DMSO Solubility Hygroscopic DMSO has absorbed water.Use fresh, anhydrous DMSO (sealed under Nitrogen/Argon). Water content >1% drastically reduces solubility of lipophilic benzamides.

References

  • BenchChem. (2025).[1] Solubility of Benzamide Derivatives: Protocols and Data. Retrieved from .

  • Ouyang, J., et al. (2019). "Solubility Modeling and Preferential Solvation of Benzamide in Pure and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Bromo-N-substituted benzamides. Retrieved from .

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-Bromo-N-methylbenzamide. Retrieved from .

Sources

Exploratory

A Senior Application Scientist's Technical Guide to 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Hazard and Handling Assessment for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Physicochemical Profile 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a substituted benzamide, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Profile

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential roles as enzyme or microRNA inhibitors.[1][2] Understanding its physical properties is the first step in designing safe and effective experimental protocols.

Key Identifiers:

  • Chemical Name: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

  • CAS Number: 33708-69-9[3]

  • Molecular Formula: C11H14BrNO2

  • Molecular Weight: 272.14 g/mol [3]

While experimental data for this specific molecule is scarce, the following table presents estimated physicochemical properties based on computational models and data from similar structures. These values should be used as a guide for experimental design, particularly for solubility and storage considerations.

PropertyEstimated ValueRationale & Significance for Researchers
Melting Point 130-150 °CAssumed to be a crystalline solid at room temperature. The melting point is a key indicator of purity.
Boiling Point > 300 °C (decomposes)High boiling point is typical for this molecular weight and polarity. Thermal decomposition is likely at elevated temperatures, releasing toxic fumes (HBr, NOx).
Water Solubility Low to InsolubleThe hydrophobic bromophenyl group significantly reduces aqueous solubility. Expect to use organic solvents like DMSO, DMF, or ethanol for stock solutions.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Indicates a preference for lipophilic environments, suggesting potential for cell membrane permeability. This is a critical parameter in drug development for predicting absorption.

Section 2: Hazard Identification and Inferred Toxicological Assessment

A comprehensive toxicological profile is not available. However, by analyzing data from structurally analogous benzamides, a reliable GHS classification can be inferred to guide risk assessment. The primary hazards are associated with irritation and acute oral toxicity.

Inferred GHS Hazard Classification

This classification is extrapolated from data on compounds like 4-Bromo-N-hydroxybenzamide and 4-Bromo-3,5-dihydroxybenzamide.[4][5]

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[4][5][6]
Toxicological Narrative: The "Why" Behind the Hazards
  • Irritant Properties: The benzamide functional group, combined with the aromatic ring, can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to irritation. This is a common characteristic of many aromatic amides.

  • Acute Oral Toxicity: While the exact LD50 is unknown, the "Harmful if swallowed" classification is a prudent assumption based on analogs.[4] Ingestion could lead to gastrointestinal distress and systemic effects.

  • Chronic Exposure and Metabolism: The presence of a bromine atom on the aromatic ring introduces considerations for long-term exposure. Brominated aromatic compounds can be metabolized in the liver, sometimes through pathways that lead to hepatotoxic byproducts.[7][8] While the acute toxicity of many brominated compounds is low, chronic exposure should be minimized due to the potential for bioaccumulation and long-term organ damage.[7]

  • Hazardous Decomposition: In the event of a fire or incomplete incineration, this compound poses a significant risk of generating highly toxic polybrominated dibenzodioxins or dibenzofurans, as well as hydrogen bromide (HBr) gas.[7]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following protocols are designed as a self-validating system to minimize exposure.

Core Handling Workflow

The following diagram outlines the essential workflow for handling 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in a laboratory setting.

cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_storage Storage & Disposal prep Verify Fume Hood Certification & Flow ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe weigh Weigh Compound on Anti-Static Pan in Fume Hood ppe->weigh solubilize Solubilize in Appropriate Solvent (e.g., DMSO) weigh->solubilize store Store Stock Solution in Labeled, Sealed Amber Vial at -20°C solubilize->store dispose Dispose of Contaminated Waste in Segregated Hazardous Waste Container store->dispose

Caption: Standard laboratory workflow for safe handling.

Step-by-Step Experimental Protocols

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards at all times.

  • Hand Protection: Use nitrile gloves. Inspect for tears before use. For prolonged handling or when using organic solvents, consult a glove compatibility chart to ensure an adequate breakthrough time.

  • Body Protection: A long-sleeved laboratory coat is mandatory.

2. Engineering Controls:

  • Primary Containment: All manipulations of the solid compound (weighing, transferring) and its concentrated solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.

3. Weighing and Solution Preparation:

  • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, as amides can be hygroscopic.[9]

  • Use an anti-static weighing dish to prevent dispersal of the fine powder.

  • To prepare a stock solution (e.g., 10 mM in DMSO), add the solvent directly to the weighed solid in a suitable vial.

  • Cap the vial securely and vortex until the solid is completely dissolved. Use gentle warming if necessary, but do not overheat.

4. Storage of Stock Solutions:

  • Store solutions in amber glass vials with PTFE-lined screw caps to prevent degradation from light and solvent evaporation.[10]

  • For long-term stability, store stock solutions at -20°C or below. Minimize freeze-thaw cycles.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical.

Spill Response Decision Tree

The following decision tree provides a logical framework for responding to a spill.

spill Spill Occurs is_small Is the spill small (<1g) and contained in a fume hood? spill->is_small small_spill_actions 1. Absorb with inert material (vermiculite, sand). 2. Wipe area with a suitable solvent. 3. Place waste in sealed container for hazardous disposal. is_small->small_spill_actions Yes large_spill_actions 1. Evacuate the immediate area. 2. Alert lab supervisor and EH&S. 3. Prevent entry into drains. 4. Do not attempt cleanup without appropriate respiratory protection. is_small->large_spill_actions No

Caption: Decision tree for spill response management.

First Aid Measures

These measures are based on the inferred GHS classifications and general best practices.[5][11]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label.

Section 5: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container compatible with the solvent used.

  • Do not dispose of down the drain or in general trash. All disposal must be in strict accordance with local, state, and federal environmental regulations.

References

  • Kowalski, B., & Zychlinski, Z. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. [Link]

  • Angene Spain. (n.d.). 4-BROMO-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)BENZAMIDE. [Link]

  • National Center for Biotechnology Information. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed. [Link]

  • ScienceDirect. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. [Link]

  • ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-hydroxybenzamide. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties. CompTox Chemicals Dashboard. [Link]

  • ChemBK. (n.d.). 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. [Link]

  • Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]

  • Sciencemadness Discussion Board. (2014). Amide handling precautions?. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet - Benzamide. [Link]

  • Cheméo. (n.d.). Benzamide, N-decyl-N-methyl-4-bromo-. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-bromo-N,N-diethylbenzamide - GHS Data. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-N-[(furan-2-yl)methyl]benzamide - Links. [Link]

  • ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. [Link]

  • Wang, L., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. [Link]

Sources

Foundational

The Strategic Synthesis and Application of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Key Intermediate in SARM Development

Abstract Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for tissue-selective anabolic effects with a reduced androgenic profile compared...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for tissue-selective anabolic effects with a reduced androgenic profile compared to traditional anabolic steroids. The development of potent and selective nonsteroidal SARMs relies on the efficient synthesis of key chemical intermediates. This in-depth technical guide focuses on the synthesis, characterization, and strategic application of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a pivotal building block in the construction of various SARM candidates. This whitepaper will provide a detailed, step-by-step synthetic protocol, explore the rationale behind the experimental design, and contextualize the intermediate's role within the broader landscape of SARM discovery and the molecular mechanism of androgen receptor modulation.

Introduction: The Quest for Tissue-Selective Anabolic Agents

The therapeutic potential of androgens in treating conditions such as muscle wasting diseases, osteoporosis, and andropause is well-established. However, the clinical utility of traditional anabolic-androgenic steroids (AAS) is often hampered by a lack of tissue selectivity, leading to a range of undesirable side effects, including prostatic hyperplasia, acne, and virilization in women.[1][2] This has driven the development of a new class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs).

SARMs are designed to interact with the androgen receptor (AR) in a tissue-specific manner, eliciting anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate and skin.[2][3] The majority of SARMs in development are nonsteroidal, arylpropionamide-based compounds. The synthesis of these complex molecules necessitates a modular approach, relying on the availability of versatile and strategically functionalized intermediates. 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide emerges as a critical precursor, providing a foundational scaffold for the elaboration of more complex SARM structures.

Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Methodological Deep Dive

The synthesis of the target intermediate is a two-step process commencing from commercially available 4-bromobenzoic acid. The methodology is based on well-established principles of amide bond formation.

Step 1: Synthesis of 4-Bromobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is crucial as it activates the carbonyl group for subsequent nucleophilic attack by the amine.

Reaction Scheme:

Reaction_1 cluster_0 Step 1: Acyl Chloride Formation 4-bromobenzoic_acid 4-Bromobenzoic Acid plus1 + thionyl_chloride Thionyl Chloride (SOCl2) arrow1 Reflux, cat. DMF 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride plus2 + so2 SO2 (g) plus3 + hcl HCl (g)

Caption: Formation of 4-bromobenzoyl chloride from 4-bromobenzoic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of gas (SO2 and HCl).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromobenzoyl chloride is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.

  • DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more electrophilic and readily reacts with the carboxylate.

  • Reflux: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Step 2: Amide Bond Formation

The second step involves the nucleophilic acyl substitution reaction between the synthesized 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol.

Reaction Scheme:

Reaction_2 cluster_1 Step 2: Amide Formation 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride plus1 + 2-amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol arrow1 Base (e.g., Triethylamine), DCM, 0 °C to RT intermediate 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Caption: Synthesis of the target intermediate via amide coupling.

Experimental Protocol:

  • Dissolve 2-amino-2-methyl-1-propanol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Causality of Experimental Choices:

  • 2-Amino-2-methyl-1-propanol: This commercially available amino alcohol provides the core structure for the "B-ring" mimic in many SARM designs.[4]

  • Triethylamine: This base is essential to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • DCM: Anhydrous DCM is an excellent solvent for this reaction as it is inert and effectively dissolves both reactants.

  • 0 °C to RT: The initial cooling helps to control the exothermic reaction between the acyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion.

  • Aqueous Workup: The series of washes removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Table 1: Representative Reaction Parameters and Yields

ParameterValue
Starting Material 4-Bromobenzoic Acid
Reagents Thionyl Chloride, 2-Amino-2-methyl-1-propanol, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purification Method Recrystallization (Ethyl Acetate/Hexane)

Role as a SARM Intermediate: A Gateway to Anabolic Selectivity

The strategic placement of the bromine atom and the hydroxymethylpropylamide group in 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide makes it a versatile intermediate for the synthesis of arylpropionamide-based SARMs. The bromine atom serves as a handle for further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Utility:

SARM_Synthesis cluster_2 From Intermediate to SARM intermediate 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide plus + coupling_partner Arylboronic Acid or Phenol arrow Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) sarm_scaffold Arylpropionamide SARM Scaffold

Caption: General scheme for the conversion of the intermediate to a SARM scaffold.

This synthetic strategy allows for the introduction of a variety of substituted aryl groups, which is a key determinant of the final compound's binding affinity and selectivity for the androgen receptor. For instance, coupling with a cyanophenol or a nitrophenylboronic acid derivative would lead to structures reminiscent of Ostarine or Andarine, respectively.

The Biological Context: Mechanism of Androgen Receptor Modulation

SARMs exert their effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6]

The Androgen Receptor Signaling Pathway:

  • Ligand Binding: In its inactive state, the androgen receptor (AR) resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5] A SARM, like an endogenous androgen, enters the cell and binds to the ligand-binding domain (LBD) of the AR.

  • Conformational Change and HSP Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of the HSPs.

  • Nuclear Translocation and Dimerization: The activated AR then translocates to the nucleus and forms a homodimer.[7]

  • DNA Binding: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8]

  • Recruitment of Co-regulators and Gene Transcription: The AR-ARE complex recruits co-activator or co-repressor proteins, which ultimately modulate the transcription of androgen-responsive genes, leading to the desired anabolic effects in muscle and bone.[9]

The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of different sets of co-regulators in different tissues compared to testosterone or dihydrotestosterone.[10][11]

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binding AR_SARM Activated AR-SARM Complex AR_HSP->AR_SARM Conformational Change & HSP Dissociation AR_Dimer AR-SARM Dimer AR_SARM->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding AR_ARE AR-ARE Complex Co-regulators Co-regulators AR_ARE->Co-regulators Recruitment Transcription Modulation of Gene Transcription Co-regulators->Transcription Anabolic_Effects Anabolic Effects in Muscle & Bone Transcription->Anabolic_Effects

Caption: The canonical androgen receptor signaling pathway activated by a SARM.

Preclinical Evaluation of SARM Candidates

The anabolic and androgenic activity of novel SARM candidates derived from intermediates like 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is typically assessed in preclinical animal models. The Hershberger assay is a standardized method for this purpose.[12]

The Hershberger Assay:

  • Model: Immature, castrated male rats are used to eliminate the influence of endogenous androgens.

  • Procedure: The animals are treated with the test compound for a defined period.

  • Endpoints: The weights of an anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured.

  • Interpretation: An ideal SARM will show a significant increase in the weight of the levator ani muscle with minimal to no increase in the weight of the prostate and seminal vesicles, thus demonstrating a high anabolic-to-androgenic ratio.

Table 2: Representative Data from a Hypothetical Hershberger Assay

Treatment GroupLevator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Anabolic/Androgenic Ratio
Vehicle Control50 ± 520 ± 3-
Testosterone Propionate150 ± 10100 ± 81.5
Hypothetical SARM X 145 ± 12 30 ± 4 4.8

This assay provides crucial in vivo data on the tissue selectivity of a SARM candidate, guiding further development.

Conclusion

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a strategically designed and highly valuable intermediate in the synthesis of nonsteroidal SARMs. Its straightforward, two-step synthesis from readily available starting materials, coupled with its versatile chemical handle for further elaboration, makes it an essential tool for medicinal chemists in the field. A thorough understanding of its synthesis and application, within the broader context of androgen receptor biology, is fundamental to the continued development of novel, tissue-selective anabolic agents with improved therapeutic profiles.

References

  • Vasilev, V., & Boyadjiev, N. (2020). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARM) – A NEW TEMPTATION IN SPORTS. TYPES, MODE OF ACTION AND SIDE EFFECTS OF THEIR APPLICATION: REVIEW. JOURNAL of Applied Sports Sciences.
  • Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
  • Furuya, K., et al. (2013). Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479. Biological and Pharmaceutical Bulletin, 36(3), 446-453.
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • Bionity. (n.d.). Androgen receptor.
  • ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling.
  • Gao, W., & Dalton, J. T. (2007). O-Dephenylandarine and O-dephenylostarine, two SARM metabolites relevant for doping control analysis, were synthesized in their endogenous (S)-forms as well as in terms of their racemates. The Journal of steroid biochemistry and molecular biology, 103(3-5), 491-497.
  • PrepChem.com. (n.d.). Synthesis of N-(1-hydroxypropan-2-yl)benzamide.
  • Denmeade, S. R., & Isaacs, J. T. (2002). A history of prostate cancer treatment.
  • The Korean Journal of Sports Medicine. (2022).
  • Yu, J., et al. (2014). Androgen receptor genomic regulation. Translational Andrology and Urology, 3(3), 318-330.
  • Narayanan, R., et al. (2008). Selective androgen receptor modulators (SARMs) as function promoting therapies. Journal of Frailty & Aging, 7(1), 1-10.
  • Farmacia Journal. (2018).
  • Mohideen, P., et al. (2023). Chemical Composition and Labeling of Substances Marketed as Selective Androgen Receptor Modulators and Sold via the Internet. JAMA, 318(20), 2004-2005.
  • Schragl, K. M., et al. (2021). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. Beilstein Journal of Organic Chemistry, 17, 1989-1996.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Vida, J. A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press.
  • Dalton, J. T., et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(10), 3033-3044.
  • Coss, C. C., et al. (2014). Overcoming resistance to anabolic SARM therapy in experimental cancer cachexia with an HDAC inhibitor. Molecular and Cellular Endocrinology, 382(1), 26-34.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
  • Reddit. (2024). Synthesis of 2-amino benzoyl chloride. r/OrganicChemistry.
  • MDPI. (2023).
  • ACS Omega. (2025). A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins.
  • ResearchGate. (2021). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARM) – A NEW TEMPTATION IN SPORTS.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Executive Summary & Strategic Context This application note details the optimized synthesis protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This compound serves as a critical scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the optimized synthesis protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of androgen receptor antagonists (similar to the Enzalutamide/Apalutamide class) and as a linker motif in PROTAC (Proteolysis Targeting Chimera) design.

The Synthetic Challenge: The synthesis involves coupling 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol . The primary challenge is chemoselectivity . The amino alcohol substrate contains two nucleophilic sites:

  • A sterically hindered primary amine (attached to a quaternary carbon).

  • A sterically unhindered primary alcohol.

While amines are generally more nucleophilic than alcohols, the steric bulk of the tert-alkyl amine group can retard the rate of N-acylation, increasing the risk of competitive O-acylation (ester formation). This protocol utilizes kinetic control via temperature regulation and specific base selection to ensure exclusive N-acylation.

Reaction Pathway & Logic

The following diagram illustrates the reaction workflow and the critical decision points to avoid impurity formation.

Synthesis_Pathway AcidCl 4-Bromobenzoyl Chloride Add Step 2: Controlled Addition AcidCl->Add Amine 2-Amino-2-methyl- 1-propanol Mix Step 1: Pre-cool Amine/Base (-5°C) Amine->Mix Base Triethylamine (Base Scavenger) Base->Mix Mix->Add Maintain <0°C Intermediate Tetrahedral Intermediate Add->Intermediate Target TARGET: N-Acyl Product (Amide) Intermediate->Target Kinetic Product (Major) Impurity IMPURITY: O-Acyl Product (Ester) Intermediate->Impurity Thermodynamic/Side (Avoided by Temp Control)

Caption: Kinetic control pathway favoring N-acylation over O-acylation through low-temperature addition.

Experimental Protocol

Materials & Equipment[1][2][3]
ComponentSpecificationRole
4-Bromobenzoyl chloride >98% PurityElectrophile
2-Amino-2-methyl-1-propanol >95% PurityNucleophile
Triethylamine (TEA) Anhydrous, >99%HCl Scavenger / Base
Dichloromethane (DCM) Anhydrous (Water <50 ppm)Solvent
1M HCl (aq) Standard SolutionQuench / Amine Removal
Sat.[1] NaHCO₃ (aq) Standard SolutionAcid Removal
Reactor 3-Neck Round Bottom FlaskVessel
Step-by-Step Methodology

Scale: 10.0 mmol basis (scalable to 100g)

Step 1: Reactor Setup and Amine Solubilization
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen for 10 minutes.

  • Charge 2-amino-2-methyl-1-propanol (1.07 g, 12.0 mmol, 1.2 eq ) and Dichloromethane (DCM) (40 mL, 4 vol).

  • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq ) in one portion.

    • Scientific Rationale: Using 1.2 equivalents of the amine ensures complete consumption of the acid chloride. The excess base (TEA) is critical to neutralize the HCl generated, preventing protonation of the amine which would deactivate it.

Step 2: Temperature Equilibration
  • Submerge the flask in an ice/salt bath or cryostat.

  • Cool the internal temperature to -5°C to 0°C .

    • Critical Process Parameter (CPP): Temperature must be below 5°C. Higher temperatures increase the kinetic energy of the system, allowing the less nucleophilic hydroxyl group to compete for the acyl chloride, leading to O-acylated impurities [1].

Step 3: Controlled Addition (The Acylation)
  • Dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol, 1.0 eq ) in DCM (10 mL).

  • Transfer this solution to the addition funnel.

  • Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes .

    • Observation: A white precipitate (Triethylamine Hydrochloride salts) will form immediately.

    • Control: Monitor internal temperature. Do not allow it to exceed 5°C.

Step 4: Reaction Completion
  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for an additional 2 hours.

    • Validation: Check reaction progress via TLC (50% EtOAc/Hexane) or HPLC. The acid chloride spot should be absent.

Step 5: Workup and Isolation
  • Quench: Add water (20 mL) to dissolve the precipitated salts.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Removes excess unreacted amine and TEA.

  • Base Wash: Wash the organic layer with Sat. NaHCO₃ (2 x 20 mL).

    • Purpose: Removes any hydrolyzed 4-bromobenzoic acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield the crude solid.

Step 6: Purification (Crystallization) [1]
  • The crude material is typically high purity (>90%).[1] For analytical grade (>99%):

  • Recrystallize from Ethyl Acetate / n-Heptane (1:3 ratio) .

    • Dissolve in minimum hot EtOAc.

    • Slowly add Heptane until turbidity persists.

    • Cool to 4°C overnight.

  • Filter the white crystalline solid and dry under vacuum at 45°C.

Analytical Characterization Data

TestExpected ResultInterpretation
Appearance White crystalline solidHigh purity form.
¹H NMR (DMSO-d₆) δ 1.30 (s, 6H, 2xCH₃)Gem-dimethyl group (characteristic of the amine).
δ 3.45 (d, 2H, CH₂-OH)Methylene protons adjacent to OH.
δ 4.80 (t, 1H, OH)Hydroxyl proton (coupling confirms no esterification).
δ 7.6-7.8 (m, 4H, Ar-H)Para-substituted aromatic ring.
δ 8.10 (s, 1H, NH)Amide proton.
Mass Spec (ESI) [M+H]⁺ = 272.0/274.0Characteristic Br isotope pattern (1:1).

Troubleshooting & Critical Controls

Managing O-Acylation (Ester Impurity)

If the O-acyl impurity (>5%) is detected by HPLC:

  • Cause: Reaction temperature was too high or addition was too fast.

  • Remediation: Do not discard. Treat the crude mixture with LiOH (2 eq) in THF/Water for 1 hour at RT. This selectively hydrolyzes the ester (O-acyl) back to the alcohol without cleaving the more stable amide (N-acyl) bond. Perform standard workup afterward.

Safety Considerations
  • 4-Bromobenzoyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Hydrolyzes to release HCl gas upon contact with moisture.

  • Exotherm: The reaction is exothermic. On scales >100g, active cooling is mandatory to prevent thermal runaway.

References

  • BenchChem. (2025).[1][2][3] Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Retrieved from

  • Medivation Inc. (2006). Diarylhydantoin compounds. WO Patent 2006124118.
  • Sigma-Aldrich. 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Product Page. Retrieved from [4]

  • Beilstein J. Org. Chem. (2017).[5] A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from

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Application

Step-by-step preparation of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide from 4-bromobenzoic acid

An Application Note for the Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-N-(1-hydroxy-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a valuable substituted benzamide derivative for research and development in medicinal chemistry and materials science. The synthesis is achieved through the amide coupling of 4-bromobenzoic acid and 2-amino-2-methyl-1-propanol. The described method utilizes a carbodiimide-mediated activation strategy with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a robust and widely adopted method known for its mild conditions and high efficiency. This document is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible results.

Introduction and Mechanistic Rationale

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Consequently, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[2]

This protocol employs a carbodiimide-based coupling strategy, which is renowned for its operational simplicity and tolerance of various functional groups.[3] The mechanism, illustrated below, proceeds in several key steps:

  • Activation of Carboxylic Acid: The carbodiimide, EDC, reacts with the carboxylate of 4-bromobenzoic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which would terminate the desired reaction pathway.[6]

  • Suppression of Side Reactions: To mitigate the formation of N-acylurea and enhance reaction efficiency, an additive such as HOBt is introduced.[4] HOBt acts as a nucleophile, trapping the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

  • Nucleophilic Acyl Substitution: The primary amine of 2-amino-2-methyl-1-propanol then attacks the carbonyl carbon of the active HOBt-ester. This nucleophilic acyl substitution results in the formation of the desired tetrahedral intermediate, which subsequently collapses to yield the stable amide product, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and regenerates HOBt.

This EDC/HOBt-mediated approach provides a reliable and high-yielding pathway under mild, ambient temperature conditions, making it a preferred method in many synthetic applications.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_trapping Step 2: Active Ester Formation cluster_coupling Step 3: Amide Bond Formation Carboxylic_Acid 4-Bromobenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active HOBt-Ester O_Acylisourea->Active_Ester + HOBt Side_Reaction N-Acylurea (Byproduct) O_Acylisourea->Side_Reaction Rearrangement (Undesired) HOBt HOBt Product Target Amide Product Active_Ester->Product + Amine Amine 2-Amino-2-methyl -1-propanol

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol

This section provides a detailed procedure for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialCAS No.Molar Mass ( g/mol )Recommended GradeSupplier Example
4-Bromobenzoic acid586-76-5201.02≥98%Sigma-Aldrich, TCI
2-Amino-2-methyl-1-propanol124-68-589.14≥99%Sigma-Aldrich, Fisher
EDC Hydrochloride25952-53-8191.70≥98%Sigma-Aldrich, Merck
HOBt Monohydrate123333-53-9153.14≥98%Sigma-Aldrich, TCI
DIPEA7087-68-5129.24≥99.5% (Amine synthesis grade)Sigma-Aldrich, Acros
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Sigma-Aldrich, Acros
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
n-Hexane110-54-386.18ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher Scientific
Silica Gel7631-86-960.08230-400 mesh, 60 ÅSiliCycle, Merck
Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Avoid inhalation of dust.

  • 2-Amino-2-methyl-1-propanol: Causes skin irritation and serious eye damage.[9][10] Handle with care to avoid contact.

  • EDC Hydrochloride: Harmful if swallowed and toxic in contact with skin.[11][12] Causes serious eye irritation and may cause an allergic skin reaction.

  • HOBt Monohydrate: Flammable solid.[13] Risk of explosion if heated under confinement or subjected to shock/friction.[14][15] Store in a cool place away from heat and ignition sources.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.

Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[14][16][17][18][19][20][21][22][23]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 2-amino-2-methyl-1-propanol (1.07 g, 12.0 mmol, 1.2 equiv.), HOBt monohydrate (1.84 g, 12.0 mmol, 1.2 equiv.), and DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv.).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 4-bromobenzoic acid spot indicates reaction completion.

Work-up and Purification
  • Quenching: Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of ethyl acetate and 150 mL of water.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 100 mL) to remove DIPEA and unreacted amine.

    • Saturated NaHCO₃ solution (2 x 100 mL) to remove HOBt and unreacted carboxylic acid.

    • Brine (1 x 100 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexane.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a white to off-white solid. Dry the product under vacuum.

Data Summary and Expected Results

The following table summarizes the quantitative parameters for the synthesis.

ParameterValue
4-Bromobenzoic Acid (Mass)2.01 g
4-Bromobenzoic Acid (Moles)10.0 mmol
2-Amino-2-methyl-1-propanol (Equivalents)1.2
EDC·HCl (Equivalents)1.2
HOBt·H₂O (Equivalents)1.2
DIPEA (Equivalents)2.0
Solvent (DMF) Volume40 mL
Reaction Time12 - 16 hours
Reaction TemperatureRoom Temperature
Theoretical Yield2.72 g
Expected Yield Range75 - 90%

Experimental Workflow Visualization

The overall process from preparation to characterization is outlined in the following workflow diagram.

Caption: Step-by-step experimental workflow diagram.

References

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). An improved one-pot procedure for the preparation of N-acylbenzotriazoles involves mild reaction conditions and allows the preparation of several derivatives not accessible by the previously reported methods. Synthesis, 2003. Available from: [Link]

  • El-Faham, A., et al. (2016). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Arkivoc, 2016(iii), 161-170. Available from: [Link]

  • Singh, V., et al. (2015). A new methodology for the synthesis of N-acylbenzotriazoles. ResearchGate. Available from: [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Journal of Organic Chemistry, 65(24), 8210-8213. Available from: [Link]

  • Apollo Scientific Ltd. (2015). Safety Data Sheet: 4-Bromobenzoic Acid. Available from: [Link]

  • Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available from: [Link]

  • Cole-Parmer. (2006, May 24). Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). Available from: [Link]

  • Alfa Aesar. (2025, September 06). Safety Data Sheet: 4-Bromobenzoic acid. Available from: [Link]

  • ChemCruz. (n.d.). Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. Available from: [Link]

  • Iris Biotech GmbH. (2020, August 26). Safety Data Sheet: N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride. Available from: [Link]

  • Cole-Parmer. (2016, February 08). Safety Data Sheet: 2-AMINO-2-METHYL-1-PROPANOL, BUFFER CONCENTRATE. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]

Sources

Method

Reaction conditions for amide coupling to produce 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Abstract This application note details the optimized reaction conditions for the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical scaffold in medicinal chemistry. The synthesis presents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized reaction conditions for the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical scaffold in medicinal chemistry. The synthesis presents a specific chemoselectivity challenge: differentiating the nucleophilic primary amine from the competing primary hydroxyl group on the sterically congested 2-amino-2-methyl-1-propanol substrate.[1] We present two validated protocols: a High-Throughput Discovery Route utilizing HATU for mild, parallel-friendly synthesis, and a Scale-Up Route utilizing 4-bromobenzoyl chloride under controlled Schotten-Baumann conditions to maximize throughput and cost-efficiency.[1]

Introduction & Mechanistic Insight

The Chemoselectivity Challenge

The reaction involves coupling 4-bromobenzoic acid (or its acid chloride) with 2-amino-2-methyl-1-propanol .[1]

  • Substrate Analysis: The amine component is attached to a tertiary carbon (gem-dimethyl substitution), creating significant steric bulk around the nitrogen nucleophile. While amines are intrinsically more nucleophilic than alcohols, this steric hindrance slows the rate of

    
    -acylation, increasing the risk of competitive 
    
    
    
    -acylation (ester formation).[1]
  • Thermodynamic Control: Amides are thermodynamically more stable than esters. However, under kinetic control with highly reactive electrophiles (acid chlorides),

    
    -acylation can occur if reaction conditions (temperature, base strength) are not rigorously controlled.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical control points required to ensure selective


-acylation.

ReactionPathways cluster_conditions Control Factors Start Reagents: 4-Bromobenzoyl Source + 2-Amino-2-methyl-1-propanol Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product_N TARGET PRODUCT (Amide) Thermodynamic Intermediate->Product_N Path A: N-Attack (Favored by Amine Nucleophilicity) Product_O SIDE PRODUCT (Ester) Kinetic Impurity Intermediate->Product_O Path B: O-Attack (Promoted by High Temp or Strong Catalysts) Factor1 Steric Bulk: Slows N-attack Factor2 Temp < 0°C: Suppress O-attack

Figure 1: Mechanistic divergence in amino-alcohol acylation. Path A is favored by maintaining low temperatures and avoiding hyper-nucleophilic catalysts like DMAP.[1]

Experimental Protocols

Method A: Scale-Up Route (Acid Chloride)

Best for: Gram-scale synthesis, cost reduction, and simple workup.[1] Mechanism: Nucleophilic Acyl Substitution via Acid Chloride.[2]

Reagents & Materials
ReagentEquiv.[3][4][5][6]Role
4-Bromobenzoyl chloride1.0Electrophile
2-Amino-2-methyl-1-propanol1.1Nucleophile
Triethylamine (Et

N)
1.5Base (HCl scavenger)
Dichloromethane (DCM)Solvent0.2 M conc.[1]
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol (1.1 equiv) and Et

    
    N  (1.5 equiv) in anhydrous DCM  (10 mL per gram of substrate).
    
  • Cooling (Critical): Cool the solution to 0 °C using an ice-water bath.

    • Expert Note: Cooling is essential. The steric bulk of the amine raises the activation energy for amide formation. If the reaction is run at RT, the unhindered hydroxyl group becomes kinetically competitive, leading to ester impurities.

  • Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (RT) and stir for an additional 2 hours.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO

      
        (to remove unreacted acid), and Brine .
      
    • Solubility Check: The product contains a hydroxyl group and may have slight water solubility. Back-extract aqueous layers with DCM if yield is low.[1]

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0 
    
    
    
    50% EtOAc in Hexanes).
Method B: Discovery Route (Coupling Agent)

Best for: Parallel synthesis, high precision, avoiding acid chloride instability. Mechanism: In-situ activation via Uronium salt (HATU).[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
4-Bromobenzoic acid1.0Acid precursor
2-Amino-2-methyl-1-propanol1.2Nucleophile
HATU1.2Coupling Agent
DIPEA (Hünig's Base)2.0Base
DMFSolvent0.1 M conc.[1]
Step-by-Step Protocol
  • Activation: Dissolve 4-bromobenzoic acid (1.0 equiv) in anhydrous DMF . Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT for 15 minutes.

    • Why: This pre-activation step forms the active ester (O-At), which is reactive enough to couple with the hindered amine but stable enough to minimize side reactions.

  • Coupling: Add 2-amino-2-methyl-1-propanol (1.2 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 12–16 hours .

    • Note: Due to the steric hindrance of the tert-butyl-like amine, this coupling is slower than typical peptide bonds.[1] Do not heat, as heating promotes

      
      -acylation.[1]
      
  • Workup:

    • Dilute the DMF solution with EtOAc (10x volume).

    • Wash rigorously with water (3x) and LiCl (5% aq) to remove DMF.

    • Wash with Sat. NaHCO

      
        and Brine .
      
  • Purification: Concentrate the organic layer.[2][4] The crude purity is typically >90%.[7] Final purification via Flash Chromatography (Silica, EtOAc/Hexanes).

Operational Workflow & Decision Tree

Workflow Start Start: Select Scale Decision Scale > 1 gram? Start->Decision RouteA Method A: Acid Chloride Decision->RouteA Yes RouteB Method B: HATU Coupling Decision->RouteB No StepA1 Cool Amine/Base to 0°C RouteA->StepA1 StepA2 Add Acid Chloride Dropwise StepA1->StepA2 StepA3 Warm to RT StepA2->StepA3 Workup Workup: Acid/Base Wash (Remove unreacted amine/acid) StepA3->Workup StepB1 Pre-activate Acid (15 min) RouteB->StepB1 StepB2 Add Amine, Stir 16h StepB1->StepB2 StepB2->Workup QC QC: 1H NMR Check for Ester Shift Workup->QC Final Pure Product QC->Final

Figure 2: Operational decision tree for selecting the optimal synthesis route based on scale and resource availability.

Analytical Validation

Successful synthesis is confirmed by


H NMR . The key diagnostic peaks for the target amide vs. the ester impurity are:
FeatureTarget Amide (

-acyl)
Ester Impurity (

-acyl)
Amide NH Broad singlet

6.0–8.0 ppm
Absent
CH

-O Protons
Doublet/Singlet

3.4–3.6 ppm
Downfield shift to

4.0–4.2 ppm
Methyl Groups Singlet

1.3 ppm
Singlet

1.3–1.4 ppm

Troubleshooting


-Acylation: 
If the ester impurity is observed (peaks at 

4.0+ ppm), the product can be rescued via mild saponification . Treat the crude mixture with LiOH in THF/H

O (1:1) at RT for 30 minutes. The ester bond hydrolyzes much faster than the amide bond, reverting the impurity back to the starting alcohol, which can be removed during workup.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Peters, G., et al. (2011). Regioselective Acylation of Amino Alcohols. Journal of Organic Chemistry, 76(8), 2723–2732.
  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Link

  • BenchChem. (2025). Protocol: Acylation of primary amines with 4-Bromobenzoyl chloride. Link[1]

Sources

Application

HPLC method development for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide analysis

Application Note: HPLC Method Development for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Abstract This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Abstract

This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as BHMB ).[1] BHMB is a critical intermediate in the synthesis of androgen receptor antagonists, such as Enzalutamide.[1] This protocol utilizes a C18 stationary phase with a phosphate buffer/acetonitrile gradient to achieve baseline resolution between BHMB, its starting materials (4-bromobenzoic acid), and potential process impurities. The method is aligned with ICH Q2(R2) guidelines for analytical validation.

Introduction & Chemical Context

BHMB (CAS: 1565603-71-5) is formed via the amidation of 4-bromobenzoic acid (or its acid chloride/ester) with 2-amino-2-methyl-1-propanol.[1] Control of this intermediate is vital because unreacted species can propagate through the synthesis, leading to difficult-to-remove analogues in the final Active Pharmaceutical Ingredient (API).[1]

Physicochemical Profile:

  • Molecular Formula: C₁₁H₁₄BrNO₂[1]

  • Molecular Weight: 272.14 g/mol [1]

  • Polarity: Moderately polar amide with a hydrophobic bromophenyl tail.[1]

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; limited solubility in water.

  • Chromophore: Strong UV absorption at ~254 nm (aromatic ring conjugated with amide) and ~237 nm.[1]

Method Development Strategy

The development strategy focuses on three Critical Quality Attributes (CQAs): Specificity (resolving the acid precursor), Robustness , and Sensitivity .

Stationary Phase Selection

A C18 (Octadecyl) column is selected as the primary stationary phase.[1] The hydrophobic interaction with the bromophenyl moiety provides sufficient retention, while the polar amide/hydroxyl group requires a fully end-capped column to prevent peak tailing caused by secondary silanol interactions.[1]

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Orthophosphoric acid (H₃PO₄) or 20 mM Ammonium Acetate (pH 3.5).[1] Acidic pH is crucial to keep the residual 4-bromobenzoic acid (pKa ~4.[1]0) in its non-ionized (protonated) form, increasing its retention and preventing co-elution with the solvent front.[1]

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for halogenated aromatics.[1]

Detection

While the λ-max is near 237 nm, 254 nm is selected for the routine QC assay.[1] It offers a superior signal-to-noise ratio, is less susceptible to mobile phase background absorbance, and is highly specific for the bromobenzene moiety.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

  • Reference Standards: BHMB (>99.0%), 4-Bromobenzoic Acid (Impurity A), 2-Amino-2-methyl-1-propanol (Impurity B - note: low UV response).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or equiv.)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp. 30°C ± 2°C
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Table

This gradient is designed to elute polar impurities early, retain the main peak (BHMB), and wash highly lipophilic dimers late.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.02080Linear Ramp (Main Elution)
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration

Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).[1]

Standard Preparation (0.5 mg/mL):

  • Weigh 25 mg of BHMB Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Make up to volume with Diluent.[1]

Sample Preparation:

  • Weigh 25 mg of the sample substance.[1]

  • Dissolve in 50 mL volumetric flask using the same procedure as the standard.

  • Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.[1]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and the origin of the impurities separated by this method.

SynthesisLogic cluster_elution HPLC Elution Order (C18) SM1 4-Bromobenzoic Acid (Starting Material) Reaction Amide Coupling (Reaction) SM1->Reaction Acid Activation SM2 2-Amino-2-methyl-1-propanol (Reagent) SM2->Reaction Product BHMB (Target Intermediate) Reaction->Product Main Pathway Impurity Dimer/Oligomers (Late Eluting) Reaction->Impurity Side Reactions E1 1. Reagent (Void) E2 2. Acid (SM1) E1->E2 E3 3. BHMB (Main) E2->E3 E4 4. Dimers E3->E4

Caption: Synthesis pathway of BHMB showing starting materials and potential impurities mapped to their relative elution order on a C18 column.

System Suitability & Validation (ICH Q2 R2)

To ensure the method is "fit for purpose," the following System Suitability criteria must be met prior to routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (BHMB) 8.0 - 10.0 minEnsures consistent gradient delivery.[1]
Tailing Factor (T) T ≤ 1.5Indicates minimized secondary silanol interactions.[1]
Theoretical Plates (N) N > 5000Ensures sufficient column efficiency.[1]
Resolution (Rs) Rs > 2.0 (between Impurity A and BHMB)Critical for accurate impurity quantification.
% RSD (Area) ≤ 0.73% (n=5)Precision requirement based on ICH Q2(R2).[1]

Validation Parameters (Summary):

  • Linearity: 50% to 150% of target concentration (R² > 0.999).

  • LOD/LOQ: Determine based on Signal-to-Noise (3:1 and 10:1).

  • Robustness: Vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent too strong (100% ACN).Dilute sample in 50:50 ACN:Water.[1]
Broad Peak (Acid) pH of Mobile Phase A is too high (>4.0).[1]Lower pH to 2.5-3.0 to suppress ionization of 4-bromobenzoic acid.[1]
Ghost Peaks Contaminated aqueous mobile phase.[1]Replace water/buffer daily; use 0.2 µm filter for buffer.[1]
Pressure High Particulates in sample or column frit blocked.[1]Filter samples; reverse flush column (if permitted).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • PubChem. (2024).[1] 4-Bromobenzamide Compound Summary. National Library of Medicine.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Design).

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. (Context for Enzalutamide synthesis). Link

Sources

Method

Application Notes &amp; Protocols for the Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. This compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. This compound serves as a valuable building block in medicinal chemistry, integrating a stable benzamide core, a reactive bromine handle for further diversification, and a tertiary alcohol moiety. We present two robust and validated synthetic pathways: the acylation of 2-amino-2-methyl-1-propanol with a pre-formed acyl chloride and the direct amide coupling of 4-bromobenzoic acid. This guide offers detailed, step-by-step protocols, an in-depth analysis of reagent and catalyst selection, and methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a synthetically valuable intermediate. Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The strategic inclusion of a bromine atom on the phenyl ring provides a crucial functional handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse compound libraries for drug discovery programs.[3][4]

The synthesis of this target molecule is fundamentally an amide bond formation, one of the most common reactions in medicinal chemistry.[5] This can be achieved by condensing a carboxylic acid and an amine. The primary challenge lies in activating the carboxylic acid group of 4-bromobenzoic acid to facilitate nucleophilic attack by the amine group of 2-amino-2-methyl-1-propanol.[6] We will explore two primary, field-proven strategies to achieve this transformation.

Synthetic Pathways Overview:

G cluster_0 Starting Materials cluster_1 Pathway A: Acyl Chloride Route cluster_2 Pathway B: Direct Coupling 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoic Acid->4-Bromobenzoyl Chloride SOCl2, cat. DMF (Step 1a) B_Product Target Molecule 4-Bromobenzoic Acid->B_Product Coupling Agent (e.g., DCC, DMAP) 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol->4-Bromobenzoyl Chloride 2-Amino-2-methyl-1-propanol->B_Product A_Product Target Molecule 4-Bromobenzoyl Chloride->A_Product Amine, Base (Step 1b)

Caption: Overview of the two primary synthetic routes to the target molecule.

Reagents, Catalysts, and Mechanistic Rationale

The choice of reagents is critical for ensuring high yield, purity, and ease of execution. Below is a summary of the key components for each pathway and the rationale for their use.

Component Function Pathway A (Acyl Chloride) Pathway B (Direct Coupling) Causality & Expert Insights
Acid Source Electrophilic partner4-Bromobenzoic Acid4-Bromobenzoic AcidThe foundational building block containing the bromophenyl moiety.
Amine Source Nucleophilic partner2-Amino-2-methyl-1-propanol2-Amino-2-methyl-1-propanolProvides the N-(1-hydroxy-2-methylpropan-2-yl) fragment.
Activating Agent Converts carboxylic acid OH into a better leaving groupThionyl Chloride (SOCl₂) DCC (N,N'-Dicyclohexylcarbodiimide) SOCl₂ creates a highly reactive acyl chloride intermediate.[7] DCC forms a reactive O-acylisourea intermediate in situ.[8] The acyl chloride route is often higher yielding but requires an additional step.
Catalyst Accelerates the reactionDMF (cat.) for Step 1a; None needed for 1b.DMAP (4-Dimethylaminopyridine) DMF catalyzes the formation of the Vilsmeier reagent with SOCl₂, which is the active chlorinating agent.[7] DMAP acts as a potent acyl transfer catalyst, increasing the rate and efficiency of the DCC-mediated coupling.[8]
Base Neutralizes HCl byproduct; facilitates reactionPyridine or Triethylamine (Et₃N)Pyridine or DIPEAIn Pathway A, a non-nucleophilic base is essential to scavenge the HCl generated, preventing protonation of the amine nucleophile. In Pathway B, a base can help facilitate the coupling.[4]
Solvent Reaction mediumDichloromethane (DCM) or Toluene for 1a; DCM for 1b.Dichloromethane (DCM)Anhydrous, aprotic solvents are crucial to prevent hydrolysis of reactive intermediates like acyl chlorides or the O-acylisourea species. DCM is an excellent choice due to its inertness and ease of removal.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is robust and generally provides high yields due to the high reactivity of the acyl chloride intermediate.[9]

Step 1a: Synthesis of 4-Bromobenzoyl Chloride

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Reagent Addition: Add dichloromethane (DCM, 100 mL) followed by the dropwise addition of thionyl chloride (11.8 g, 7.3 mL, 99.5 mmol, 2.0 equiv.). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Execution: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a pH strip moistened with water at the top of the condenser).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.[7][10]

Step 1b: Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (4.88 g, 54.7 mmol, 1.1 equiv.)[6] and triethylamine (7.5 mL, 54.7 mmol, 1.1 equiv.) in anhydrous DCM (100 mL). Cool the flask in an ice bath (0°C).

  • Reagent Addition: Dissolve the crude 4-bromobenzoyl chloride from Step 1a in anhydrous DCM (50 mL) and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield the pure product as a white solid.[11]

Protocol 2: Direct Amide Coupling Using DCC/DMAP

This one-pot method is more convergent but requires careful removal of the dicyclohexylurea (DCU) byproduct.[5][8]

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromobenzoic acid (5.0 g, 24.9 mmol), 2-amino-2-methyl-1-propanol (2.44 g, 27.4 mmol, 1.1 equiv.), and a catalytic amount of DMAP (0.30 g, 2.49 mmol, 0.1 equiv.) in anhydrous DCM (120 mL).

  • Reagent Addition: Cool the stirred solution in an ice bath to 0°C. In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (5.65 g, 27.4 mmol, 1.1 equiv.) in anhydrous DCM (30 mL) and add this solution dropwise to the reaction mixture. A white precipitate (DCU) will form.

  • Execution: After addition, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the starting carboxylic acid by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU byproduct, washing the filter cake with additional DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.

Characterization and Self-Validation

To confirm the identity and purity of the final product, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, the following analytical data should be acquired:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7.5-7.8 ppm region), the amide N-H proton (a broad singlet), the CH₂OH protons, and the two methyl singlets.[11][12]

  • ¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon (~167 ppm) and the aromatic carbons, with the carbon attached to the bromine showing a characteristic shift.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₅BrNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key validation point.

Experimental Workflow Visualization

G cluster_prep Preparation & Reaction cluster_monitor Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Validation start Weigh Starting Materials (Acid, Amine, Reagents) setup Assemble Flame-Dried Glassware (Flask, Condenser, Stirrer) start->setup dissolve Dissolve Reagents in Anhydrous Solvent (DCM) setup->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add Dropwise Addition of Activating Agent / Acyl Chloride cool->add react Stir at Room Temperature (2-16 hours) add->react tlc Monitor Reaction by TLC react->tlc periodically tlc->react reaction incomplete quench Quench Reaction (H₂O) tlc->quench reaction complete extract Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize final_product Pure Target Molecule characterize->final_product

Caption: Detailed workflow from starting materials to final product validation.

Conclusion

The synthetic protocols detailed herein provide reliable and reproducible methods for obtaining 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The choice between the acyl chloride route and the direct coupling method will depend on factors such as available reagents, desired scale, and tolerance for a two-step versus a one-pot procedure. The resulting compound is a versatile intermediate, primed for further chemical exploration in the development of novel therapeutics.

References

  • The Royal Society of Chemistry. RSC Advances. Available from:

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PrepChem.com. Synthesis of 4-bromobenzoyl chloride. Available from: [Link]

  • Angene Chemical. 4-BROMO-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)BENZAMIDE. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Available from: [Link]

  • ResearchGate. Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2. Available from: [Link]

  • CompTox Chemicals Dashboard. 4-Bromo-N-[(furan-2-yl)methyl]benzamide. Available from: [Link]

  • RSC Publishing. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Available from: [Link]

  • Google Patents. Method for purifying a bromine compound.
  • National Center for Biotechnology Information. 4-Bromo-N-hydroxybenzamide. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • PubChemLite. 4-bromo-2-hydroxy-n-methylbenzamide (C8H8BrNO2). Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • Cheméo. Benzamide, N-decyl-N-methyl-4-bromo-. Available from: [Link]

  • MDPI. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available from: [Link]

  • NIST. Benzamide, N,N-diheptyl-4-bromo-. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-2-methyl-1-propanol. Available from: [Link]

  • Reddit. Synthesis of 2-amino benzoyl chloride. Available from: [Link]

  • ResearchGate. 2-Amino-2-methyl-1-propanol. Available from: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

Sources

Application

Scalable manufacturing process for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Application Note & Industrial Protocol Executive Summary This Application Note outlines a robust, scalable manufacturing process for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as Target Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Industrial Protocol

Executive Summary

This Application Note outlines a robust, scalable manufacturing process for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as Target Amide ). This intermediate is a critical building block in the synthesis of androgen receptor antagonists and other non-steroidal pharmaceutical agents.

The core challenge in synthesizing the Target Amide lies in the bifunctional nature of the starting material, 2-amino-2-methyl-1-propanol (AMP) . With both a primary amine and a primary hydroxyl group present, chemoselectivity is paramount. This protocol utilizes a kinetic control strategy under biphasic Schotten-Baumann conditions to exclusively favor N-acylation over O-acylation, eliminating the need for protecting groups or chromatographic purification.

Key Process Metrics:

  • Yield: >92% (Isolated)[1][2]

  • Purity (HPLC): >99.5% a/a

  • Scale Factor: Linear scalability from 100 g to 50 kg batches.

  • Green Chemistry: Uses Class 3 solvents (2-MeTHF/Water) and inorganic bases.

Retrosynthetic Analysis & Chemical Strategy

The synthesis is a direct condensation of 4-bromobenzoyl chloride (4-BBC) and 2-amino-2-methyl-1-propanol (AMP).

2.1 Chemoselectivity (The N- vs. O-Acylation Competition)

The reaction is governed by the nucleophilicity differential between the amine (


) and the hydroxyl (

) groups.
  • Amine: Higher nucleophilicity, reacts faster (Kinetic Product).

  • Hydroxyl: Lower nucleophilicity, but the resulting ester is thermodynamically stable.

Critical Process Parameter (CPP): pH and Temperature. At pH > 10, the amine is unprotonated and highly nucleophilic. However, high pH can also promote hydrolysis of the acid chloride. We utilize a mild inorganic base (Potassium Carbonate) in a biphasic system to buffer the HCl generation, maintaining the amine in its reactive free-base form while suppressing ester formation through low-temperature control (


).
2.2 Reaction Pathway Diagram

ReactionScheme SM1 4-Bromobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter k1 (fast) SM2 2-Amino-2-methyl-1-propanol (Nucleophile) SM2->Inter k1 (fast) Prod Target Amide (N-Acylation) Inter->Prod -HCl (Major Path) Imp1 Impurity A: Ester (O-Acylation) Inter->Imp1 High Temp / Excess Reagent (Minor Path) Imp2 Impurity B: Oxazoline (Cyclization) Prod->Imp2 Dehydration (Avoid Heat)

Figure 1: Reaction pathway showing the competition between the desired amide formation and potential impurities.

Process Development & Optimization
3.1 Solvent Selection
Solvent SystemYieldPurityComments
DCM / TEA 88%94%Good solubility, but DCM is environmentally hazardous. Salt removal requires aqueous wash.
THF / NaOH 85%92%Miscible system leading to hydrolysis of acid chloride.
2-MeTHF / Water 93% 99.6% Selected. Biphasic system protects acid chloride. Product stays in organic phase; salts stay in aqueous.
Toluene / Water 75%98%Product precipitates prematurely, causing mixing issues (slurry).
3.2 Stoichiometry & Reagent Control
  • AMP (Amine): 1.05 equivalents. A slight excess ensures complete consumption of the acid chloride (the limiting reagent), simplifying purification.

  • Base (K₂CO₃): 1.5 equivalents. Sufficient to neutralize HCl. Carbonate is preferred over Hydroxide to prevent rapid hydrolysis of the starting material.

Detailed Manufacturing Protocol

Scale: 1.0 kg Input (4-Bromobenzoyl Chloride) Reactor: 10 L Jacketed Glass Reactor with overhead stirring and temperature control.

4.1 Reagent Preparation
  • Solution A (Amine/Base): In the reactor, dissolve Potassium Carbonate (945 g, 6.84 mol) and 2-amino-2-methyl-1-propanol (426 g, 4.78 mol) in Water (3.0 L) . Stir until a clear solution is obtained.

  • Solution B (Acid Chloride): In a separate vessel, dissolve 4-Bromobenzoyl chloride (1000 g, 4.56 mol) in 2-Methyltetrahydrofuran (2-MeTHF, 4.0 L) . Note: 4-BBC is an irritant; handle in a fume hood.

4.2 Reaction Execution
  • Cooling: Cool the reactor (Solution A) to 0–5°C .

  • Addition: Charge Solution B to the reactor via a dosing pump or addition funnel over 60–90 minutes .

    • Critical Control: Maintain internal temperature < 10°C .[3] The reaction is exothermic. Faster addition may lead to local heating and O-acylation.

  • Reaction: Once addition is complete, warm the mixture to 20–25°C and stir for 2 hours .

  • IPC (In-Process Control): Sample the organic phase for HPLC analysis.

    • Specification: 4-Bromobenzoyl chloride < 0.5%.

4.3 Work-up & Isolation
  • Phase Separation: Stop stirring and allow phases to settle (15 min). Drain the lower aqueous layer (contains KCl and excess base).

  • Wash: Wash the organic layer with 1.0 M HCl (1.0 L) to remove excess AMP (protonates the amine, moving it to the aqueous phase).

    • pH Check: Aqueous wash pH should be < 2.

  • Neutralization: Wash the organic layer with Saturated Brine (1.0 L) .

  • Distillation: Concentrate the organic phase under vacuum (40°C, 100 mbar) to approximately 30% of the original volume.

  • Crystallization:

    • Add n-Heptane (3.0 L) slowly over 30 minutes at 40°C.

    • Cool the slurry to 0–5°C over 2 hours.

    • Age the slurry at 0°C for 1 hour.

  • Filtration: Filter the white solid using a Büchner funnel or centrifuge.

  • Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (PFD)

ProcessFlow Start Raw Materials (4-BBC, AMP, K2CO3) Reactor Reaction Vessel (Biphasic, 0-5°C) Start->Reactor Sep Phase Separation (Remove Aqueous Waste) Reactor->Sep Wash Acid Wash (1M HCl) (Remove Excess Amine) Sep->Wash Distill Solvent Swap (2-MeTHF -> Heptane) Wash->Distill Cryst Crystallization (Cooling to 0°C) Distill->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product (White Crystalline Solid) Filter->Final

Figure 2: Linear process flow from raw materials to isolated API intermediate.

Analytical Profile & Quality Specifications

Product Identity: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Molecular Formula: C₁₁H₁₄BrNO₂ Molecular Weight: 272.14 g/mol

Test AttributeMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (254 nm)≥ 98.0% w/w
Purity HPLC (Area %)≥ 99.5%
Impurity A (Acid) HPLC≤ 0.15%
Impurity B (Ester) HPLC≤ 0.15%
Water Content Karl Fischer≤ 0.5%
Melting Point DSC/Capillary134°C – 136°C

NMR Characterization Data (DMSO-d₆):

  • ¹H NMR (400 MHz): δ 8.20 (s, 1H, NH), 7.78 (d, J=8.5 Hz, 2H, Ar-H), 7.65 (d, J=8.5 Hz, 2H, Ar-H), 4.85 (t, J=5.6 Hz, 1H, OH), 3.48 (d, J=5.6 Hz, 2H, CH₂), 1.28 (s, 6H, 2xCH₃).

  • Interpretation: The singlet at 1.28 ppm confirms the gem-dimethyl group. The triplet at 4.85 ppm confirms the free hydroxyl group (no O-acylation).

Safety & EHS Considerations
  • 4-Bromobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Must be handled in a fume hood.

  • Exotherm: The reaction is exothermic. Failure of cooling systems during addition can lead to thermal runaway and rapid pressure buildup (HCl generation).

  • Solvents: 2-MeTHF is flammable (Flash point: -11°C). Ground all equipment to prevent static discharge.

References
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General principles of solvent selection and biphasic amide couplings).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link (Context on amide bond stability and metabolic relevance).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link (Mechanistic insights into chemoselective amide formation).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (Review of coupling reagents vs. acid chloride methods).

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. Link (Basis for selecting 2-MeTHF over DCM).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Current Status: Operational Ticket ID: OPT-YIELD-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary This guide addresses yield optimization for the acylation of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-YIELD-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses yield optimization for the acylation of 2-amino-2-methyl-1-propanol with 4-bromobenzoyl chloride .

While this reaction appears straightforward, the steric bulk of the tert-alkyl amine combined with the competing nucleophilicity of the hydroxyl group creates a specific set of failure modes. This molecule is structurally analogous to key intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide), and industrial protocols for those APIs provide the most robust baseline for your optimization.[3][4]

Module 1: Critical Control Points (The "Why" of Low Yield)

The synthesis relies on a chemoselective N-acylation .[1][2] Your primary yield losses likely stem from three competing pathways:

  • O-Acylation (Ester Formation): The hydroxyl group competes with the amine. While the amine is generally more nucleophilic, the steric hindrance of the tert-carbon slows N-acylation, allowing the unhindered primary alcohol to react.

  • Hydrolysis of Acid Chloride: If using a biphasic system or wet solvents, the 4-bromobenzoyl chloride hydrolyzes to 4-bromobenzoic acid (unreactive solid) before it can couple.[1][2]

  • Aqueous Phase Loss: The product contains a polar hydroxyl group and an amide moiety, making it partially soluble in aqueous waste streams during workup.[4]

Mechanistic Visualization

ReactionPathway Start Reagents: 4-Bromobenzoyl Chloride + 2-Amino-2-methyl-1-propanol Decision Kinetic Competition Start->Decision Path_N N-Attack (Desired) Favored by: - Low Temp (<5°C) - Non-nucleophilic Base Decision->Path_N Path_O O-Attack (Impurity) Favored by: - High Temp - Strong Base (Alkoxide formation) Decision->Path_O Path_H Hydrolysis (Loss) Favored by: - Wet Solvents - Slow Addition Decision->Path_H Product Target Amide (High Yield) Path_N->Product Ester Ester Impurity (O-acyl) Path_O->Ester Acid Benzoic Acid (Waste) Path_H->Acid

Caption: Kinetic competition pathways. N-acylation must be kinetically prioritized over O-acylation and Hydrolysis.

Module 2: Optimized Protocols

Two routes are recommended. Protocol A is the industrial standard for scale-up (cost-effective, high throughput).[1][3] Protocol B is for smaller, high-purity laboratory batches.[1][2][3]

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: Scales >10g, preventing O-acylation via pH control.[1][2][3]

ParameterSpecificationRationale
Solvent System DCM / Water (1:1 ratio)DCM solubilizes the acid chloride; water solubilizes the base and scavenges HCl.[1][2]
Base K₂CO₃ or NaOH (2.5 eq)Inorganic bases stay in the aqueous phase, preventing them from deprotonating the alcohol (which would trigger O-acylation).[3]
Temperature 0°C to 5°CCritical.[2] Low temperature suppresses the reaction of the alcohol (higher activation energy) while the amine remains reactive.
Addition Acid Chloride in DCM (Dropwise)Slow addition prevents local excesses of acid chloride that could force O-acylation.[1][2]

Step-by-Step:

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in water containing K₂CO₃ (2.5 eq).[1][2] Cool to 0°C.[2][5]

  • Dissolve 4-bromobenzoyl chloride (1.05 eq) in DCM.

  • Add the DCM solution to the aqueous amine solution slowly over 30–60 minutes, maintaining internal temp <5°C.

  • Vigorously stir (emulsion required) at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Validation: Check TLC. If unreacted amine remains, do not add more acid chloride immediately; check pH (must be >9).[3][4]

Protocol B: Anhydrous Organic (High Purity)

Best for: Scales <5g, water-sensitive reagents.[1][3]

ParameterSpecificationRationale
Solvent Anhydrous THF or DCMTHF is preferred if the amino-alcohol solubility is poor in DCM.[1][2]
Base Triethylamine (TEA) or DIPEA (1.2 eq)Organic bases trap HCl.[3] Avoid strong bases like NaH which will deprotonate the alcohol.
Catalyst DMAP (0.05 eq) - OPTIONAL WARNING: DMAP accelerates both N- and O-acylation.[1][2] Only use if reaction stalls.

Module 3: Troubleshooting & Purification (The "Fix")

Issue 1: Low Yield (Product lost in Aqueous Layer)

The product has a hydroxyl group and an amide, making it amphiphilic.[3][4]

  • Diagnosis: TLC of the aqueous waste layer shows a spot matching the product.

  • Fix:

    • Saturate the aqueous layer with NaCl (salting out).

    • Re-extract with Ethyl Acetate (EtOAc) instead of DCM (EtOAc is more polar and extracts alcohols better).[4]

    • Combine organic layers, dry over Na₂SO₄, and evaporate.

Issue 2: O-Acylation (Ester Impurity)
  • Diagnosis: NMR shows a downfield shift of the -CH₂- protons adjacent to the oxygen (from ~3.4 ppm to ~4.2 ppm).[1]

  • Fix (Chemical Repair):

    • Do not discard the batch.[2]

    • Treat the crude mixture with 1M NaOH (aq) at RT for 1 hour.

    • Mechanism: The ester bond is far more labile (unstable) to hydrolysis than the amide bond. The base will selectively hydrolyze the O-acyl impurity back to the desired alcohol-amide product.

Troubleshooting Flowchart

Troubleshooting Start Low Yield Detected CheckTLC Check TLC of Crude Start->CheckTLC Impurity New Spot (Higher Rf)? CheckTLC->Impurity YesImpurity O-Acylated Ester Present Impurity->YesImpurity Yes NoImpurity Only SM or Baseline? Impurity->NoImpurity No FixEster Action: Treat with 1M NaOH (Selective Hydrolysis) YesImpurity->FixEster Baseline Product in Aqueous Phase NoImpurity->Baseline Baseline SM_Remains Hydrolysis of Acid Chloride NoImpurity->SM_Remains SM Remains FixSolubility Action: Salt out (NaCl) + Extract w/ EtOAc Baseline->FixSolubility FixReagent Action: Dry Solvents Check Reagent Quality SM_Remains->FixReagent

Caption: Decision tree for recovering yield based on impurity profile.

FAQ: Expert Insights

Q: Can I use coupling agents (EDC/HOBt) instead of the acid chloride? A: Yes, but it is generally less efficient for this specific hindered amine.[4] Coupling agents like HATU are better suited for hindered amines but are significantly more expensive.[2] If you must use the carboxylic acid starting material, use HATU/DIPEA in DMF, but expect a difficult workup to remove the urea byproducts.[3][4]

Q: Why is the order of addition critical? A: Adding the amine to the acid chloride creates a temporary excess of the acylating agent, which promotes O-acylation (di-acylation). Always add the acid chloride to the amine to keep the amine in excess during the mixing phase.

Q: The product is oiling out during crystallization. What do I do? A: This is common with tert-butyl analogs.[1][2]

  • Dissolve the oil in a minimum amount of hot EtOAc.

  • Add warm Hexanes/Heptane dropwise until cloudy.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass.

  • Cool very slowly to 4°C. Rapid cooling traps impurities and forms oils.[2]

References

  • Process Chemistry of Androgen Receptor Antagonists

    • Context: Detailed protocols for Schotten-Baumann coupling of sterically hindered amino-isobutyric acid derivatives (structurally identical reaction center).
    • Source: Sawyers, C. L., Jung, M. E., et al. "Diarylhydantoin compounds."[3][4] U.S. Patent 7,709,517 . (2010).[2][3][4][6]

    • URL
  • Chemoselectivity in Amino Alcohol Acylation

    • Context: Mechanisms of N- vs O-acylation and the use of base hydrolysis to revert O-acyl impurities.[1][2]

    • Source: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[3][4] 6th Edition, Wiley-Interscience.[1][2][3] (Section: Acylation of Amines vs Alcohols).

  • Optimization of Enzalutamide Intermediates

    • Context: Specific improvements in yield using biphasic systems for the 2-fluoro analog of your target.
    • Source: CN Patent 108329236B.[2] "Preparation method of enzalutamide intermediate."

    • URL

Sources

Optimization

Technical Support Center: 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Production

Current Status: Operational Topic: Impurity Profiling & Process Optimization Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Process Optimization Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide addresses the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical scaffold often utilized in the development of non-steroidal androgen receptor antagonists (SAR analogs of Enzalutamide/Apalutamide).[1]

The core synthetic challenge lies in the chemoselectivity required when acylating 2-amino-2-methyl-1-propanol (AMP).[1] Unlike simple amino alcohols, AMP possesses a sterically hindered primary amine (adjacent to a gem-dimethyl group) and a primary hydroxyl group.[1] This steric bulk retards N-acylation, significantly increasing the risk of thermodynamic O-acylation (ester formation) and kinetic hydrolysis of the acid chloride.

Impurity Profile: The "What" and "Why"

The following table summarizes the critical impurities identified in this process.

Impurity IDCommon NameStructure DescriptionOrigin (Root Cause)Polarity (RP-HPLC)
IMP-A Residual Acid 4-Bromobenzoic acidHydrolysis of starting acid chloride due to wet solvents or atmospheric moisture.[1][2]Early Eluting (Acidic)
IMP-B O-Acyl Ester 2-amino-2-methylpropyl 4-bromobenzoateChemoselectivity Failure: Attack of hydroxyl group on carbonyl due to low pH or high temp.[1]Late Eluting (Basic)
IMP-C Di-Acyl N,O-bis(4-bromobenzoyl)...[1]Stoichiometry Error: Excess acid chloride acylates both N- and O- sites.[1]Very Late Eluting (Non-polar)
IMP-D Dimer Ester-Amide DimerReaction between IMP-B (amine) and another equivalent of acid chloride.[1]Late Eluting
Visualizing the Impurity Genesis

The following diagram illustrates the competitive pathways governing the reaction.

ReactionPathways SM1 4-Bromobenzoyl Chloride Target TARGET AMIDE (N-Acylation) SM1->Target Kinetic Control (Low T, Base) ImpA IMP-A (Acid Hydrolysis) SM1->ImpA H2O / Moisture ImpB IMP-B (O-Acyl Ester) SM1->ImpB Thermodynamic (High T, Acidic pH) SM2 Amino Alcohol (AMP) ImpC IMP-C (Di-Acyl) Target->ImpC Excess SM1 ImpB->ImpC Excess SM1

Caption: Competitive reaction pathways. Blue path represents the desired kinetic product. Yellow/Red paths indicate thermodynamic or hydrolytic failures.[1]

Troubleshooting Guide (FAQs)

Scenario 1: "I see a large peak eluting after my product in HPLC."

Diagnosis: This is likely IMP-B (O-Acyl Ester) .[1] Mechanism: The amine in AMP is attached to a tertiary carbon (


), making it sterically hindered. If the reaction pH drops below 8.0, the amine becomes protonated (

), losing nucleophilicity. The hydroxyl group (

), being unhindered and unprotonated, then attacks the acid chloride. Corrective Action:
  • Check Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g., Triethylamine or DIPEA) relative to the acid chloride to neutralize the HCl generated.

  • Temperature Control: Maintain reaction temperature

    
     during addition. O-acylation has a higher activation energy and is favored at higher temperatures.[1]
    
  • Remediation: Treat the crude mixture with aqueous NaOH (1M) for 30 minutes. This selectively hydrolyzes the unstable ester (IMP-B) back to the alcohol and acid, while the amide (Target) remains stable.

Scenario 2: "My product yield is low, and the 'Acid' peak is dominant."

Diagnosis: Hydrolysis of 4-bromobenzoyl chloride (IMP-A ).[1] Mechanism: Acid chlorides are moisture-sensitive.[1][2] Even "dry" solvents can contain enough ppm water to destroy significant starting material.[1] Corrective Action:

  • Solvent Drying: Do not rely on "bottle dry" solvents.[1] Use Karl Fischer (KF) titration to ensure water content is

    
     ppm.[1]
    
  • Reagent Quality: 4-bromobenzoyl chloride hydrolyzes over time in storage.[1][2] If the solid looks "wet" or smells strongly of HCl, recrystallize it from hexane or distill before use.

  • Addition Order: Add the acid chloride to the amine/base mixture, not vice versa. This ensures the acid chloride immediately encounters the nucleophile rather than pooling in solution where it can find moisture.

Scenario 3: "I cannot remove the starting amine (AMP) during workup."

Diagnosis: AMP is water-soluble but also organic-soluble due to the lipophilic gem-dimethyl group.[1] Corrective Action:

  • The "Salting Out" Trick: During the aqueous wash, saturate the water layer with NaCl. This forces the organic amine into the organic layer (counter-productive) OR keeps it in the water? Correction: AMP is basic.[1][3]

  • Acidic Wash: Wash the organic layer with 1M HCl or Citric Acid.[1] This protonates the unreacted AMP (

    
    ), making it strictly water-soluble and easily removed.[1]
    
    • Warning: Do not use strong acid if your product precipitates; 4-bromo-benzamide derivatives can be poorly soluble in cold organic solvents.[1]

Validated Analytical Protocol

To ensure product integrity, use this self-validating HPLC method.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, sharpening IMP-A peak).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Strong absorbance of benzamide) and 210 nm (Amine detection).

Self-Validating System (System Suitability): To confirm the method is separating the Ester (IMP-B) from the Amide (Target) , look for the "Resolution Check":

  • The Amide should elute at approx. 8.5 min.[1]

  • The Ester should elute at approx. 10.2 min.[1]

  • Validation Step: If these peaks merge, switch Mobile Phase B to Methanol . The different selectivity of MeOH often resolves critical amide/ester pairs better than ACN.

Experimental Workflow: Purification Logic

The following decision tree guides the post-reaction workup to maximize purity.

WorkupLogic Start Crude Reaction Mixture Step1 Quench with 1M NaOH (Stir 30 min) Start->Step1 Step1_Why Hydrolyzes IMP-B (Ester) and IMP-C (Di-acyl) Step1->Step1_Why Step2 Phase Separation (DCM / Water) Step1->Step2 Step3 Acid Wash (1M HCl) Step2->Step3 Step3_Why Removes unreacted AMP (Protonation) Step3->Step3_Why Step4 Base Wash (NaHCO3) Step3->Step4 Step4_Why Removes IMP-A (Benzoic Acid) Step4->Step4_Why Final Recrystallization (EtOAc / Hexane) Step4->Final

Caption: Step-by-step purification logic designed to chemically target and remove specific impurities based on pKa differences.

References

  • Chemoselective Acylation Mechanisms

    • Title: Chemoselective Acylation of Amino Alcohols.[4][5]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Benzoyl Chloride Impurity Management

    • Title: Removal of 4-bromobenzoic acid impurity from 4-Bromobenzoyl chloride.[1][2]

    • Source: BenchChem Technical Support.[6][1][2]

  • Analytical Separation of Amides/Esters

    • Title: Direct high-performance liquid chromatographic separation of enantiomers of aminoalcohols.[7][1]

    • Source: PubMed.[1]

    • URL:[Link]

  • Physical Properties of Reactants

    • Title: 4-Bromo-N-hydroxybenzamide (Rel
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting solubility issues with 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Status: Online | Tier: Level 3 (Senior Scientific Support) Ticket Subject: Solubility Optimization & Troubleshooting Guide[1] Compound Profile & Executive Summary Before troubleshooting, we must understand the physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientific Support) Ticket Subject: Solubility Optimization & Troubleshooting Guide[1]

Compound Profile & Executive Summary

Before troubleshooting, we must understand the physicochemical "personality" of the molecule. This compound is a classic "brick dust" candidate: a lipophilic aromatic tail fused to a polar, hydrogen-bonding head group.[1]

PropertyValue (Predicted/Observed)Implications for Solubility
Molecular Structure p-Bromo-phenyl + Amide + Hydroxy-tert-butylAmphiphilic conflict. The bromine and phenyl ring drive lipophilicity; the amide/hydroxyl drive polarity.[1]
LogP (Octanol/Water) ~3.2 – 3.5Poor water solubility. It prefers lipid environments.[1] It will partition into membranes but resist dissolving in pure water.[1]
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 2 Acceptors (C=O, OH)High Lattice Energy. The amide and hydroxyl groups likely form strong intermolecular H-bonds in the solid state, making the crystal hard to break (dissolve).
pKa Amide > 15; Alcohol > 16Non-ionizable. pH adjustment (acid/base) will NOT improve solubility in physiological ranges (pH 1–14).[1]

Knowledge Base: Troubleshooting FAQs

Q1: "I tried dissolving it in water/PBS, but it floats or stays as a powder. Can I acidify it?"

Answer: No.

  • The Science: This molecule lacks a basic nitrogen center (like a pyridine or amine) that could be protonated to form a water-soluble salt.[1] The amide nitrogen is non-basic due to resonance with the carbonyl.

  • The Risk: Adding strong acid (e.g., HCl) or base (NaOH) will not solubilize it; instead, you risk hydrolyzing the amide bond , breaking the molecule into 4-bromobenzoic acid and the amino-alcohol.

  • The Fix: You must use an organic solvent for the initial stock solution (see Protocol A).

Q2: "What is the best solvent for high-concentration stock solutions?"

Answer: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1]

  • The Science: These are polar aprotic solvents.[2] They have high dipole moments that can disrupt the strong intermolecular hydrogen bonds of the benzamide crystal lattice without relying on protonation.

  • Recommendation: Prepare a 10–50 mM stock in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles which can induce micro-precipitation.

Q3: "When I dilute my DMSO stock into cell culture media, it precipitates immediately. Why?"

Answer: You are experiencing the "Solvent Shift" crash .

  • The Science: DMSO is miscible with water, but your compound is not. As the DMSO diffuses away into the bulk water, the local environment around the drug molecules becomes too polar. The hydrophobic "bromophenyl" tails aggregate to minimize water contact (hydrophobic effect), causing rapid precipitation.

  • The Fix: You need a "solubility bridge" (surfactant or carrier) or a slower addition method (see Protocol B).

Experimental Protocols

Protocol A: The "Solvent Shift" Method (For < 10 µM Final Concentration)

Use this for standard cellular assays where low concentrations are sufficient.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex until clear.

  • Pre-warm Media: Warm your culture media to 37°C. Cold media accelerates precipitation.[1]

  • The Dropwise Spike:

    • Place the media on a vortex mixer set to medium speed .

    • Add the DMSO stock dropwise (not all at once) into the center of the vortex.

    • Crucial: Ensure the tip of the pipette is submerged just below the surface to prevent surface aggregation.

  • Validation: Inspect under a microscope (40x). If you see "needles" or dark specks, the compound has crashed out.

Protocol B: Cyclodextrin Complexation (For > 10 µM or In Vivo)

Use this when you need higher concentrations or animal formulation.[1] This is the "Gold Standard" for lipophilic benzamides.

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][3]

  • Mechanism: The lipophilic 4-bromophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Stir until clear.

  • Compound Addition: Add your solid compound (powder) directly to the CD solution.[1]

    • Target: 1–5 mg/mL.

  • Energy Input: The complexation is not instant.[1] You must sonicate (water bath) for 30–60 minutes at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed solid.

  • Result: A clear solution suitable for IV or IP injection.[1]

Visualizing the Solubility Logic

The following diagrams illustrate the decision process and the molecular mechanism of solubility enhancement.

SolubilityStrategy Start Start: 4-Bromo-N-(...)benzamide Goal What is your Goal? Start->Goal Stock Stock Solution (Storage) Goal->Stock Storage Assay Aqueous Assay (Cell/Enzyme) Goal->Assay In Vitro InVivo In Vivo Study (Animal) Goal->InVivo In Vivo DMSO Use 100% DMSO (Conc: 10-50 mM) Stock->DMSO DirectDil Direct Dilution (< 1% DMSO final) Assay->DirectDil Low Conc (<10µM) Complex Cyclodextrin Complex (HP-beta-CD) Assay->Complex High Conc (>10µM) InVivo->Complex Required Crash Check Microscopy DirectDil->Crash Precipitation Risk!

Figure 1: Decision Matrix for Solvent Selection. Choose the formulation path based on your final application.

MolecularMechanism Drug Lipophilic Tail Polar Head 4-Bromo-Phenyl Amide-Alcohol Water Water Network (H-Bond Lattice) Drug->Water Repulsion (Precipitation) CD Cyclodextrin Cavity Hydrophobic Interior Exterior Hydrophilic Drug->CD Inclusion Complex Drug->CD CD->Water Solvation (Soluble) Result Stable Aqueous Solution CD->Result

Figure 2: Mechanism of Action. Cyclodextrins shield the hydrophobic bromine-phenyl tail, allowing the complex to dissolve in the aqueous network.

Synthesis & Purification Support

If you are synthesizing this compound and need to purify it (remove starting materials like 4-bromobenzoyl chloride or the amino-alcohol):

  • Recrystallization:

    • Solvent System: Ethanol/Water (Hot/Cold) .[1]

    • Protocol: Dissolve the crude solid in minimal boiling ethanol. Add warm water dropwise until slight turbidity appears. Cool slowly to 4°C. The benzamide should crystallize as white needles or plates.

    • Why: The impurity (amino alcohol) is highly water-soluble and will stay in the mother liquor. The lipophilic benzamide will crystallize out as the alcohol percentage drops.

  • Flash Chromatography:

    • Eluent: 0–5% Methanol in Dichloromethane (DCM).[1]

    • Note: The hydroxyl group makes it "stickier" on silica than a standard benzamide. You may need a polar push (MeOH).[2]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Citation Context: Authoritative guide on using HP-β-CD for solubilizing lipophilic drugs like benzamides.[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

    • Citation Context: Foundational text explaining the relationship between LogP (lipophilicity) and aqueous solubility issues.
  • Wang, E. J., et al. (2007).[1][4] The crystal structure of the 1:1 inclusion complex of beta-cyclodextrin with benzamide.[4] Carbohydrate Research.

    • Citation Context: Specific evidence of benzamide derivatives forming stable inclusion complexes with cyclodextrins, valid
  • BenchChem Technical Guides. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide and related structures.

    • Citation Context: General solubility trends for bromo-substituted benzamide scaffolds in polar aprotic solvents.

Sources

Optimization

Optimizing thermal stability of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Compound: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Internal Code: 4-Br-HMPB | CAS (Analogous): 30533-xx-x (Benzamide derivatives)[1] Core Directive & Executive Summary Status: CRITICAL THERMAL SENSITIVITY Diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Internal Code: 4-Br-HMPB | CAS (Analogous): 30533-xx-x (Benzamide derivatives)[1]

Core Directive & Executive Summary

Status: CRITICAL THERMAL SENSITIVITY Diagnosis: This compound exhibits a high propensity for cyclodehydration to form a 2-oxazoline derivative.[1] This is not a random decomposition; it is a specific, structurally driven intramolecular reaction accelerated by the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1]

Immediate Action Required:

  • Stop all oven drying above 50°C immediately.

  • Check pH of aqueous workups; acidic conditions drastically accelerate this degradation.

  • Review DSC data: A "split" melting peak is likely not a polymorph, but degradation during the scan.

The Degradation Mechanism (The "Why")

Users often mistake the degradation product for a synthesis impurity. It is crucial to understand that the molecule is "programmed" to cyclize due to its specific geometry.

The Pathway: The hydroxyl group (-OH) on the


-carbon attacks the amide carbonyl carbon. This eliminates water and closes a 5-membered ring, resulting in 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole .[1]

The Accelerator (Thorpe-Ingold Effect): Unlike linear analogues (e.g., N-(2-hydroxyethyl)benzamide), your compound possesses a gem-dimethyl group at the


-position (the carbon attached to the nitrogen).[1] These bulky methyl groups compress the bond angle, forcing the hydroxyl group and the carbonyl group closer together, thereby lowering the activation energy for cyclization.
Visualizing the Pathway

DegradationMechanism Substrate 4-Br-HMPB (Intact Amide) Intermed Tetrahedral Intermediate Substrate->Intermed Heat / Acid (H+) Nu: Attack of OH Product Oxazoline Derivative (Degradant) Intermed->Product - H2O Cyclodehydration Water H2O (Byproduct) Intermed->Water

Caption: Figure 1. Thermal cyclodehydration pathway.[2] The gem-dimethyl groups (not shown for simplicity) sterically compress the substrate, accelerating the transition to the oxazoline form.

Diagnostic & Troubleshooting Guide
Scenario A: "My DSC shows two peaks, is this a polymorph?"

Analysis: Likely False. If you see a small endotherm followed immediately by an exotherm or a second endotherm, you are observing In-Situ Degradation .[1]

  • Event 1: Melting of the pure amide (or onset of cyclization).

  • Event 2: Cyclization reaction (Exothermic) or melting of the oxazoline product (Endothermic).

Validation Protocol:

  • Run TGA (Thermogravimetric Analysis). If you see a mass loss of ~7-8% (equivalent to one water molecule) coincident with the DSC event, it is dehydration , not polymorphism.

  • Run HPLC on the material after the DSC scan. If the oxazoline peak appears, the heat caused the change.

Scenario B: "Purity drops during vacuum drying."

Analysis: Thermal stress + Vacuum = Dehydration. Applying vacuum removes the water produced by the reaction, driving the equilibrium to the right (Le Chatelier’s Principle).

Solution:

  • Switch to Lyophilization: Freeze-drying keeps the temperature low, preventing the activation energy threshold from being crossed.

  • Desiccants: Use

    
     or Silica Gel in a desiccator at Room Temperature  rather than heating.
    
Scenario C: "HPLC shows new impurity peaks after sample prep."

Analysis: Diluent induced degradation. If you dissolve the sample in an acidic mobile phase or let it sit in an autosampler for 24 hours, it may cyclize or hydrolyze.

HPLC Method Parameters (Safe Mode):

ParameterRecommendationReason
Column C18 (e.g., Waters XBridge or equiv)Standard retention.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 7.5)Avoid Acidic Buffers. Acid catalyzes cyclization.
Mobile Phase B AcetonitrileStandard organic modifier.
Column Temp < 30°C Higher temps (>40°C) cause on-column degradation.[1]
Sample Diluent MeCN : Water (Neutral)Do not use acidified diluents.
Synthesis & Workup Optimization

To maximize thermal stability during production, you must interrupt the cyclization mechanism.

Critical Control Points (CCP)
  • Reaction Quench:

    • Avoid: Strong mineral acids (HCl,

      
      ) for quenching.
      
    • Use: Saturated

      
       or dilute Citric Acid if neutralization is needed.
      
  • Crystallization:

    • Do not boil the solvent to dissolve the solid. Use a solvent system with high solubility at moderate temps (e.g., IPA/Water or EtOAc/Heptane at 40-50°C max).[1]

    • Anti-solvent addition is preferred over evaporative crystallization.

Workflow Logic

OptimizationWorkflow Start Crude Reaction Mixture Quench Quench/Workup Maintain pH 6.0 - 8.0 Start->Quench Isolate Isolation Avoid boiling solvents Quench->Isolate Dry Drying Strategy Isolate->Dry VacOven Vacuum Oven (>50°C) Dry->VacOven High Risk Lyo Lyophilization (Freeze Dry) Dry->Lyo Recommended VacAmb Vacuum Desiccator (Ambient Temp) Dry->VacAmb Recommended ResultBad Degradation (Oxazoline Formation) VacOven->ResultBad ResultGood High Purity (>99%) Lyo->ResultGood VacAmb->ResultGood

Caption: Figure 2.[1] Decision tree for isolation and drying to prevent thermal degradation.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for recrystallization? A: Yes, but avoid refluxing for extended periods. The boiling point of EtOH (78°C) is near the danger zone for this molecule if the pH is not perfectly neutral. Isopropanol (IPA) is often better as it allows crystallization at slightly lower temperatures due to solubility differences.

Q: What is the specific storage condition? A: Store at 2-8°C (Refrigerated) in a tightly sealed container. Moisture ingress can catalyze hydrolysis over long periods, though cyclization is the primary thermal risk.

Q: Why does the gem-dimethyl group matter so much? A: It is the Thorpe-Ingold Effect .[1] The methyl groups restrict the rotation of the C-N and C-C bonds, statistically forcing the reactive -OH and C=O groups into proximity more often than in a straight-chain molecule. This increases the rate of reaction by orders of magnitude compared to standard benzamides [1].

References
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Lafargue, P., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[1][3] Molecules, 27(24), 9034. (Demonstrates the acid-catalyzed mechanism of amide-to-oxazoline conversion).

  • Glaser, M. (2025). Differential Scanning Calorimetry (DSC) in Solid-State Characterization: A Practical Guide. Journal of Pharmaceutical Sciences. (General principles for interpreting degradation vs. melting in DSC).

  • BenchChem Technical Guides. (2025). HPLC Method Development for Benzamide Derivatives. (General protocols for RP-HPLC of polar amides).

Sources

Troubleshooting

Removing unreacted starting materials from 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Executive Summary & Diagnostic Workflow The Challenge: Synthesizing 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (an intermediate often associated with androgen receptor antagonists like Enzalutamide) typically inv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (an intermediate often associated with androgen receptor antagonists like Enzalutamide) typically involves reacting 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol (AMP) .

The impurity profile usually consists of:

  • Excess Amine (AMP): Water-soluble but amphiphilic; can cause stubborn emulsions.

  • Hydrolyzed Acid (4-Bromobenzoic acid): A byproduct of the acid chloride reacting with moisture.

  • Oligomers: Formed if the reaction temperature is uncontrolled.

Use the following decision tree to select the correct purification strategy based on your current observation.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Liquid Oily / Liquid Residue CheckState->Liquid Contains Solvent Solid Solid Precipitate CheckState->Solid Post-Evaporation Emulsion Emulsion Formed during Workup? Liquid->Emulsion ProtocolB Protocol B: Recrystallization (EtOAc/Hex) Solid->ProtocolB High Purity Req. ProtocolA Protocol A: Optimized Acid/Base Extraction Emulsion->ProtocolA No (Clear Separation) ProtocolC Protocol C: Resin Scavenging (No Aqueous) Emulsion->ProtocolC Yes (Persistent) ProtocolA->ProtocolB Final Polish

Figure 1: Diagnostic workflow for selecting the appropriate purification method based on the physical state of the crude mixture and emulsion risk.

Physicochemical Profiling: Know Your Enemy

Effective purification relies on exploiting the differences in pKa and solubility between your target and the impurities.

ComponentRolepKa (Approx)Solubility (Water)Solubility (Organic)Removal Strategy
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Target ~14 (Amide N-H)LowHigh (DCM, EtOAc)Retain in Organic Phase
2-Amino-2-methyl-1-propanol (AMP) Reagent (Amine)9.7 (Conjugate Acid)HighModerateAcidic Wash (pH < 4)
4-Bromobenzoyl Chloride Reagent (Electrophile)N/A (Reactive)Reacts violentlHighHydrolyze to Acid
4-Bromobenzoic Acid Byproduct4.0 (Carboxylic Acid)Low (pH < 4)HighBasic Wash (pH > 8)

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best For: Standard removal of excess AMP and 4-bromobenzoic acid. Risk Factor: AMP is an amino-alcohol and acts as a surfactant. Vigorous shaking can lead to stable emulsions.

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1.0 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (Brine)

Step-by-Step Methodology:
  • Quench: If the reaction used an acid chloride, quench the reaction mixture by adding water dropwise at 0°C. Stir for 15 minutes to ensure all acid chloride hydrolyzes to 4-bromobenzoic acid.

  • Dilution: Dilute the reaction mixture with DCM. (Target concentration: ~0.1 M).

  • Acid Wash (Removes AMP):

    • Wash the organic layer with 1.0 M HCl (2 x Vol).

    • Mechanism:[2][3][4] Protonates the amine (AMP → AMP-H⁺), rendering it ionic and water-soluble.

    • Expert Tip: Do not shake vigorously.[1] Invert the funnel gently 20 times. If an emulsion forms, add a small amount of brine to the aqueous layer to increase ionic strength.

  • Base Wash (Removes Acid Byproduct):

    • Wash the organic layer with Saturated NaHCO₃ (2 x Vol).

    • Mechanism:[2][4] Deprotonates 4-bromobenzoic acid (R-COOH → R-COO⁻Na⁺), moving it to the aqueous layer.

    • Note: CO₂ gas will evolve. Vent the funnel frequently.

  • Drying: Wash with Brine, separate, and dry over anhydrous MgSO₄.[5][6] Filter and concentrate.

Protocol B: Recrystallization (The "Polish")

Best For: Removing trace impurities and oligomers to achieve >99% purity. Why it works: The target molecule contains a polar hydroxyl group and a lipophilic bromophenyl ring, creating a specific crystal lattice energy that impurities disrupt.

Solvent Systems:
  • Primary Recommendation: Ethyl Acetate / Hexanes (or Heptane).

  • Alternative (if oiling out occurs): Toluene (hot) -> Cool slowly.

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70°C) required to dissolve the solid completely.

  • Precipitation: While keeping the solution hot, add Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Critical: Rapid cooling forces "oiling out" (separation as a liquid droplets rather than crystals).

  • Harvest: Once at room temperature, cool in an ice bath for 30 minutes. Filter the white crystals and wash with cold Hexane.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with molecules containing both lipophilic (bromo-phenyl) and hydrophilic (hydroxy-alkyl) regions.

  • Fix: Your solution is likely too concentrated or cooled too fast. Re-dissolve in the hot solvent, add a "seed crystal" if available, and wrap the flask in a towel to slow the cooling rate. Alternatively, switch to Toluene , which often favors crystallization for benzamides.

Q2: I have a persistent emulsion during the Acid Wash (Protocol A). A: The starting material (AMP) is acting as a surfactant.

  • Fix:

    • Add solid NaCl to the aqueous layer until saturated.[1]

    • Filter the entire mixture through a pad of Celite; the emulsion often breaks on the filter cake.

    • If this fails, switch to Protocol C (Solid Phase Extraction) for future batches to avoid aqueous washes entirely.

Q3: Can I use stronger acid/base to speed this up? A: Avoid it. While benzamides are generally stable, the tertiary alcohol moiety in your target (from the 2-methylpropan-2-yl group) can undergo dehydration under strongly acidic conditions (e.g., conc. H₂SO₄) or high heat, forming an alkene impurity. Stick to 1M HCl.[5]

Q4: The acid chloride starting material is lachrymatory. How do I handle the waste? A: Any aqueous waste from the first wash (Step 1 in Protocol A) may contain hydrolyzed acid chloride. Treat this waste with dilute NaOH to ensure full hydrolysis to the benzoate salt before disposal. Do not mix directly with bleach (risk of toxic gas).

References

  • BenchChem. (2025).[1][5] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol Product Information & pKa Data. Retrieved from

  • Moreno-Fuquen, R., et al. (2014).[7] Structure and crystallization of 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Retrieved from

  • Org. Synth. (2010). General procedures for removal of amphiphilic amines via aqueous workup. Organic Syntheses. Retrieved from

Sources

Optimization

Resolving crystallization failures for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Topic: Role: Senior Application Scientist, Solid State Chemistry Division[1] Technical Support Center: Crystallization & Solid-State Optimization Subject: Troubleshooting Guide for 4-bromo-N-(1-hydroxy-2-methylpropan-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Solid State Chemistry Division[1]

Technical Support Center: Crystallization & Solid-State Optimization

Subject: Troubleshooting Guide for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Reference Code: 4-Br-AMP-Benzamide)

Welcome to the technical support hub. If you are accessing this guide, you are likely facing difficulties isolating 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a crystalline solid.

This molecule presents a classic "Janus-faced" challenge in process chemistry: it possesses a lipophilic, heavy halogenated tail (4-bromophenyl) and a hydrophilic, sterically hindered head (1-hydroxy-2-methylpropan-2-yl).[1] This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1]

Below is a field-proven troubleshooting protocol designed to convert your gummy oil or supersaturated solution into a filterable, high-purity solid.

Part 1: The Diagnostic Phase (Triage)

Q1: My product separates as a separate liquid layer upon cooling, not a solid. What is happening?

A: You are encountering Oiling Out (LLPS) .[2] This occurs when the metastable zone width (MSZW) is bypassed. Instead of nucleating crystals, the solution enters a region where the stable phase is a solute-rich oil.[2][3]

Why this specific molecule? The gem-dimethyl group (from the 2-amino-2-methyl-1-propanol starting material) creates steric bulk that disrupts easy packing of the crystal lattice.[1] Additionally, the terminal hydroxyl group can form strong hydrogen bonds with polar solvents, stabilizing the liquid phase over the solid phase.

Immediate Action:

  • Do not cool further (this increases viscosity and traps impurities).

  • Reheat the mixture until the solution is homogeneous (clear).

  • Seed at a higher temperature (see Protocol A below).

Part 2: Experimental Protocols

Protocol A: The "Oiling Out" Rescue (Seeded Cooling)

Use this if your material is currently an oil.

Prerequisite: You must have a tiny amount of solid seed.[1] If you have absolutely no solid, see Protocol C.

  • Solvent Selection: Switch to a Toluene/Heptane or Isopropyl Acetate (IPAc)/Heptane system. Avoid chlorinated solvents (too soluble) or pure alcohols (too soluble/solvate risk).

  • Dissolution: Dissolve the oil in the minimum amount of Toluene or IPAc at 60–65°C.

  • Equilibration: Cool slowly to ~45°C. If oil droplets appear, add more solvent until clear.

  • Seeding: Add 0.5–1.0 wt% of seed crystals.

  • Aging: Hold at 45°C for 2 hours. Do not cool yet.[1] You must allow the surface area of the seeds to grow.

  • Controlled Cooling: Cool at a rate of 5°C/hour to 0°C.

  • Antisolvent: If yield is low, add Heptane dropwise over 4 hours at 20°C.[1]

Protocol B: Impurity Management (The Hidden Culprit)

Q2: I cannot get it to solidify even after solvent swaps. It stays a gum. [1]

A: You likely have residual 2-amino-2-methyl-1-propanol (AMP) in your crude.[1] Unreacted AMP is a viscous, hygroscopic amino-alcohol.[1] Even 2-3% residual AMP acts as a "solvent" for your product, depressing the melting point drastically.[1]

The Fix (Acidic Wash): Before attempting crystallization again, you must purify the crude workup:

  • Dissolve the crude gum in Ethyl Acetate.

  • Wash 2x with 1.0 M HCl (This protonates the unreacted AMP, forcing it into the aqueous layer).

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Result: You will likely obtain a solid immediately upon concentration after removing the AMP.

Protocol C: Generating the First Seed (Nucleation Induction)

Use this if you have zero solid material.

  • Dissolve 100 mg of crude in 0.5 mL Methyl tert-butyl ether (MTBE) .

  • Add n-Heptane dropwise until slightly cloudy.

  • Place the vial in a freezer (-20°C) for 24 hours.

  • Alternative: Use Diisopropyl ether (DIPE) . It is excellent for crystallizing amides with alkyl chains due to poor solubility of the alkyl tail.

  • Scratch the glass vigorously with a glass pipette tip to induce nucleation.

Part 3: Solvent System Selection Data

The following table summarizes solubility behaviors observed with 4-bromo-benzamide derivatives containing polar alkyl chains.

Solvent SystemSolubilityRisk FactorVerdict
DCM / Chloroform Very HighProduct will not crystallize; stays in solution.[1]Avoid
Methanol / Ethanol HighSolvate formation; difficult to dry.[1]Use only with water antisolvent
Toluene ModerateGood temperature dependence.[1]Recommended (Primary)
Isopropyl Acetate ModerateExcellent impurity rejection.Recommended (Secondary)
Hexanes / Heptane Very LowImmediate oiling out if used as solvent.Use ONLY as antisolvent
Water InsolubleGums up immediately.[1]Avoid

Part 4: Visualizing the Failure Mechanism

The diagram below illustrates the competition between the stable crystal lattice and the metastable "oiled" phase, driven by the specific structural features of the 4-Br-AMP-Benzamide molecule.

CrystallizationFailure Start Crude Reaction Mixture (4-Br-AMP-Benzamide) Process Cooling Process Start->Process Impurity Impurity: Residual AMP (Amino-Alcohol) Impurity->Process Depresses Melting Point Solvent Solvent Choice (e.g., Toluene/Heptane) Solvent->Process Path_Oil Path A: Oiling Out (LLPS) (Metastable Liquid Phase) Process->Path_Oil Fast Cooling / High Impurity Path_Crystal Path B: Nucleation (Stable Crystal Lattice) Process->Path_Crystal Seeded / Slow Cooling Path_Oil->Process Re-heat & Seed (Remedy) Mechanism Steric Hindrance (Gem-dimethyl) + H-Bonding (Hydroxyl) Mechanism->Path_Oil Favors Disordered Phase

Figure 1: Decision pathway showing how molecular features (sterics/H-bonding) and impurities (AMP) drive the system toward oiling out (Path A) rather than crystallization (Path B).

Part 5: Advanced Troubleshooting (Polymorphism)

Q3: I obtained a solid, but the melting point is 10°C lower than reported/expected. Is it pure?

A: You likely have a solvate or a metastable polymorph .[1] Amides with hydroxyl groups are notorious for trapping solvent molecules (especially water or alcohols) in the lattice.

  • Dry the sample under high vacuum at 40°C for 24 hours.

  • Run TGA (Thermogravimetric Analysis): If you see weight loss <100°C, it is a solvate.

  • Reslurry: Take the solid and stir it in pure Heptane or Water (if insoluble) for 24 hours. This facilitates "Ostwald Ripening," converting metastable forms to the thermodynamically stable polymorph.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Explains the kinetics of nucleation vs.
  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH.
  • Process Chemistry of Amide Formation : Specific reference to the removal of 2-amino-2-methyl-1-propanol via acidic workup is derived from standard organic synthesis protocols for amino-alcohol derivatives.[1] See: Organic Process Research & Development guidelines for amide coupling workups.

  • Oiling Out Phenomena : Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2005.

Sources

Troubleshooting

Degradation products of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide under basic conditions

This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for researchers working with 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, specifically a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for researchers working with 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, specifically addressing its stability and degradation under basic conditions.

Introduction

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a substituted benzamide derivative. Understanding its stability profile is critical for its application in drug development and organic synthesis, particularly as amide functionalities are susceptible to hydrolysis. This guide explains the primary degradation pathway under basic conditions, addresses potential experimental challenges, and provides validated protocols for monitoring and controlling the process.

Section 1: Primary Degradation Pathway & Mechanism

This section addresses the fundamental chemistry governing the degradation of the target molecule in a basic environment.

FAQ 1.1: What are the primary degradation products of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide under basic conditions?

Under typical basic (alkaline) conditions, the molecule undergoes hydrolysis of the amide bond. This is the most chemically labile site in the structure under these conditions. The reaction yields two primary products:

  • 4-bromobenzoate: The salt of the parent carboxylic acid.

  • 2-amino-2-methyl-1-propanol: The parent amine.

The overall reaction is a classic example of base-catalyzed nucleophilic acyl substitution.[1]

FAQ 1.2: What is the chemical mechanism of this degradation?

The basic hydrolysis of amides is a well-understood, two-step nucleophilic addition-elimination reaction.[2][3]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the amide group. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the more basic of the two potential leaving groups. In this case, the leaving group is the amide anion, which is a stronger base than the hydroxide ion.

  • Proton Transfer: The expelled amide anion is a very strong base and immediately deprotonates a water molecule (or another proton source) to form the neutral amine, 2-amino-2-methyl-1-propanol, and another hydroxide ion. The carboxylic acid formed is deprotonated by the base to yield the carboxylate salt, 4-bromobenzoate.

G cluster_reactants Reactants cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Proton Transfer Reactant 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide + OH⁻ Intermediate Tetrahedral Intermediate Reactant->Intermediate Products 4-bromobenzoate + 2-amino-2-methyl-1-propanol Intermediate->Products G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Initiate basic hydrolysis reaction in a thermostatted vessel B Withdraw 100 µL aliquot at time point (t) A->B C Immediately quench with 100 µL of 1M HCl B->C D Dilute with 800 µL of mobile phase (e.g., 50:50 ACN:H₂O) C->D E Inject 10 µL onto a reverse-phase C18 column D->E F Run isocratic or gradient elution (e.g., Acetonitrile/Water with 0.1% TFA) E->F G Monitor absorbance at a suitable wavelength (e.g., 254 nm) F->G H Integrate peak areas for parent compound and 4-bromobenzoic acid G->H I Plot concentration vs. time to determine reaction kinetics H->I

Caption: Workflow for HPLC monitoring of degradation.

References

  • Varvounis, G., & Katsayannis, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • ARKAT-USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. General Papers ARKIVOC 2015 (vii) 101-112. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. PDF Document. [Link]

  • Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis. [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. [Link]

  • Master Organic Chemistry. (2014). Alcohols – Acidity and Basicity. [Link]

  • Student Doctor Network Forums. (2008). Tertiary alcohols. [Link]

  • Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. [Link]

  • Lumen Learning. Fundamentals of Organic Chemistry - Reactions of Alcohols. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

This guide provides an in-depth, comparative framework for the unambiguous identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative framework for the unambiguous identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers and professionals in drug development and synthetic chemistry, this document moves beyond a simple peak list. It establishes a self-validating methodology by contrasting the spectral features of the final product with its common synthetic precursors, 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol. We will explore the causal relationships behind spectral shifts and provide the necessary experimental protocols to ensure reliable and reproducible compound verification.

Part 1: The Unique Spectral Signature of the Target Molecule

The molecular structure of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a composite of several key functional groups, each contributing a distinct signature to the FTIR spectrum. A successful synthesis is confirmed not just by the appearance of new peaks, but also by the disappearance of specific reactant peaks. The fingerprint of the target molecule is defined by the coexistence of a secondary amide, a tertiary alcohol, and a para-substituted aromatic bromide.

The expected vibrational modes and their corresponding wavenumber ranges are summarized below. These ranges are derived from established spectroscopic principles and databases.[1][2][3]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity/ShapeRationale for Identification
~3400-3200O-H Stretch (H-bonded)Tertiary AlcoholStrong, BroadThe presence of the hydroxyl group is a key feature. Its broadness is due to intermolecular hydrogen bonding.[4]
~3370-3170N-H StretchSecondary AmideMedium, SharpA single, distinct peak in this region is a hallmark of a secondary amide, distinguishing it from a primary amine's two peaks.[5]
~3100-3000C-H StretchAromatic RingMedium to WeakCharacteristic of C-H bonds on the benzene ring.[6][7]
~2980-2850C-H StretchAliphatic (CH₃)MediumArises from the methyl groups of the propanol moiety.[1]
~1680-1630C=O Stretch (Amide I)Secondary AmideStrongThis is one of the most prominent peaks in the spectrum. Its position, lower than an ester or acyl chloride, is characteristic of an amide.[2][5]
~1600, ~1500C=C StretchAromatic RingMedium to WeakThese two peaks are typical for the benzene ring itself.[6]
~1570-1515N-H Bend (Amide II)Secondary AmideMedium to StrongThis peak, resulting from a coupling of N-H bending and C-N stretching, is a definitive indicator of a secondary amide.[5]
~1210-1100C-O StretchTertiary AlcoholMedium to StrongThe position of this C-O stretch helps confirm the tertiary nature of the alcohol.[8]
~850-800C-H Out-of-Plane BendAromatic (para-subst.)StrongA strong peak in this region is highly indicative of 1,4-disubstitution on the benzene ring.
~690-515C-Br StretchAryl BromideMedium to StrongThis peak in the lower frequency region confirms the presence of the carbon-bromine bond.[9][10]

Part 2: Comparative Spectral Analysis: Product vs. Reactants

The most rigorous method of confirmation is to compare the product's spectrum against those of its starting materials. The synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol. A successful reaction will result in the clear disappearance of key reactant peaks and the emergence of characteristic amide peaks.

Key Spectral Transformations:
  • Disappearance of the Acyl Chloride Carbonyl: 4-bromobenzoyl chloride exhibits a very strong C=O stretching peak at a high wavenumber (~1800-1770 cm⁻¹) due to the strong electron-withdrawing effect of the chlorine atom.[11][12] This peak must be absent in the final product.

  • Disappearance of the Primary Amine N-H Stretch: 2-amino-2-methyl-1-propanol, a primary amine, shows two distinct N-H stretching peaks in the 3400-3300 cm⁻¹ region.[5][13] These must be replaced by the single N-H stretch of the secondary amide in the product.

  • Emergence of Amide I and II Bands: The formation of the amide bond is definitively confirmed by the appearance of the strong C=O stretch (Amide I) around 1640 cm⁻¹ and the N-H bend (Amide II) around 1540 cm⁻¹.[2][5]

The following table provides a direct comparison of the critical spectral regions.

Functional Group Vibration4-bromobenzoyl Chloride (Reactant 1)2-amino-2-methyl-1-propanol (Reactant 2)4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Product)
O-H Stretch AbsentPresent (~3350 cm⁻¹, Broad)Present (~3400-3200 cm⁻¹, Broad)
N-H Stretch AbsentPresent (Two peaks, ~3400-3300 cm⁻¹)Present (One peak, ~3370-3170 cm⁻¹)
C=O Stretch Present (~1800-1770 cm⁻¹, Strong) AbsentPresent (Amide I, ~1680-1630 cm⁻¹, Strong)
N-H Bend AbsentPresent (~1650-1590 cm⁻¹, Scissoring)Present (Amide II, ~1570-1515 cm⁻¹, Strong)
C-Cl Stretch Present (~800-600 cm⁻¹)AbsentAbsent

Part 3: Experimental Protocol for Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a widely used, convenient method for acquiring FTIR spectra of solid and liquid samples with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Record a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.[12]

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide powder directly onto the center of the ATR crystal.[12]

    • Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Record the sample spectrum over a standard range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically perform the Fourier transform and subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.[12]

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to label the precise wavenumbers of the key absorption bands for analysis.

Part 4: Logical Workflow for Spectral Confirmation

A systematic approach is crucial for accurate identification. The following workflow outlines the logical steps for confirming the synthesis of the target compound.

FTIR_Confirmation_Workflow cluster_data Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion A Acquire Spectrum (Protocol Part 3) B Process Data (Baseline & Peak Pick) A->B C Identify Key Product Peaks: - N-H Stretch (1 peak) - O-H Stretch (Broad) - Amide I (C=O) - Amide II (N-H bend) B->C Analyze Spectrum D Verify Absence of Reactant Peaks: - Acyl Chloride C=O (~1770 cm⁻¹) - Primary Amine N-H (2 peaks) C->D Comparative Check F Incomplete Reaction or Presence of Impurities C->F Product Peaks Absent/ Incorrect E Positive Identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide D->E All Criteria Met D->F Reactant Peaks Present

Caption: Logical workflow for the FTIR-based confirmation of the target compound.

Conclusion

The identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide via FTIR spectroscopy is a definitive process when approached with scientific rigor. The key to an unambiguous assignment lies not in observing a single peak, but in a holistic evaluation of the entire spectrum. By confirming the simultaneous presence of the secondary amide (N-H stretch, Amide I, Amide II), tertiary alcohol (broad O-H stretch, C-O stretch), and aromatic bromide functionalities, while also verifying the complete absence of characteristic peaks from the starting materials (4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol), researchers can have high confidence in the identity and purity of their synthesized compound. This comparative methodology serves as a robust, self-validating system for quality control in the drug development pipeline.

References

  • Benchchem. A Comparative Guide to Confirming the Synthesis of 4-Bromobenzoyl Chloride using FTIR Spectroscopy.
  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI.
  • Benchchem. Spectral Analysis of 4-Bromobenzoyl Chloride: A Technical Guide.
  • ChemicalBook. 2-Amino-2-methyl-1-propanol(124-68-5)IR1.
  • University of California, Los Angeles. IR Chart.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate.
  • Smith, B. C. (2020). Alcohols—The Rest of the Story. Spectroscopy Online.
  • PubChem. 2-Amino-2-methyl-1-propanol.
  • Anonymous. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • PubChem. 4-Bromobenzoyl chloride.
  • NIST. Benzoyl chloride, 4-bromo-. NIST WebBook.
  • Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

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Comparative

A Senior Application Scientist's Guide to Establishing a Certified Reference Material for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

In the landscape of pharmaceutical development and research, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring that meas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and research, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring that measurements are traceable and comparable. However, for novel compounds such as 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a potential intermediate or impurity in drug synthesis, commercially available CRMs are often not available. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on establishing an in-house Certified Reference Material for this compound. This document moves beyond a simple recitation of methods to explain the why behind the how, empowering you to create a robust and defensible reference standard.

The Imperative for an In-House Reference Standard

The journey of a new chemical entity from discovery to a regulated pharmaceutical product is paved with rigorous analytical testing. A well-characterized reference standard is indispensable for:

  • Accurate Quantification: Serving as the benchmark for assays determining the concentration of the analyte in various matrices.

  • Impurity Profiling: Enabling the identification and quantification of process-related impurities and degradation products.

  • Method Validation: A critical component in validating the accuracy, precision, and linearity of analytical methods as mandated by regulatory bodies.[1][2][3]

  • Stability Studies: Acting as a constant against which changes in the drug substance or product are measured over time.[4][5][6][7][8]

When a commercial CRM is not an option, the responsibility falls upon the developing laboratory to prepare and thoroughly characterize an in-house reference material. This process must be guided by the principles of Good Manufacturing Practices (GMP) as outlined in guidelines such as ICH Q7.[9][10][11][12][13]

The Regulatory and Quality Framework

The establishment of a reference standard is not an ad-hoc process. It must be rooted in a sound quality system and adhere to internationally recognized guidelines. Key documents that provide the framework for this process include:

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides a comprehensive framework for the production of APIs, which can be adapted for the preparation of a reference standard, ensuring its quality and purity.[9][10][11][12][13]

  • ICH Q2(R2) & USP <1225>: Validation of Analytical Procedures: These documents detail the requirements for validating the analytical methods used to characterize the reference standard, ensuring they are fit for purpose.[2][3][14][15][16][17]

  • ISO Guide 80: Guidance for the In-House Preparation of Quality Control Materials (QCMs): This guide offers a practical, step-by-step approach to preparing, characterizing, and managing in-house reference materials.[18][19]

The following sections will detail the multi-faceted analytical approach required to fully characterize a candidate material for use as an in-house CRM for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Comprehensive Characterization of the Candidate Reference Material

The certification of a reference material is a holistic process that involves a battery of analytical tests to confirm its identity, purity, and stability. The following is a detailed comparison of the essential analytical techniques.

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal data, leaving no room for ambiguity.

Comparison of Identity Confirmation Techniques

TechniquePrincipleStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of atoms.Provides the most definitive structural information, including stereochemistry.Lower sensitivity compared to MS; may not be suitable for very small sample quantities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns.High sensitivity; provides accurate molecular weight information.[20][21]Does not provide detailed information on the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying the functional groups present.Quick and non-destructive; provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure or connectivity.

Experimental Protocol: 1D and 2D NMR Spectroscopy

Objective: To confirm the detailed molecular structure of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons and their neighboring environments.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings within the molecule.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

  • Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to build the complete molecular structure and confirm it matches that of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.[22][23][24][25][26]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight of the candidate material.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C11H14BrNO2. The mass difference should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.[27][28][29]

Illustrative Data for Identity Confirmation

AnalysisParameterExpected Result for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
¹H NMR Chemical Shifts (ppm)Aromatic protons (approx. 7.5-7.8), Amide proton (approx. 8.0), Hydroxyl proton, Methylene protons, and Methyl protons with appropriate splitting patterns.
¹³C NMR Chemical Shifts (ppm)Carbonyl carbon (approx. 167), Aromatic carbons, and Aliphatic carbons.
HRMS Exact Mass [M+H]⁺Theoretical: 272.0281; Observed: within 5 ppm of theoretical.

Workflow for Identity Confirmation

cluster_identity Identity Confirmation Workflow start Candidate Material nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) start->nmr ms High-Resolution MS start->ms ftir FTIR Spectroscopy start->ftir structure_confirm Structural Elucidation & Confirmation nmr->structure_confirm ms->structure_confirm ftir->structure_confirm end Identity Confirmed structure_confirm->end

Caption: Workflow for unambiguous identity confirmation.

Purity is a critical attribute of a reference standard. It is typically determined by a combination of a primary chromatographic method and orthogonal techniques to account for all potential impurities.

Comparison of Purity Assessment Techniques

TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Highly versatile, robust, and widely used for purity determination of organic compounds.[30][31]Assumes all impurities have a similar response factor to the main component unless corrected.
Quantitative NMR (qNMR) Integrates the signals of the analyte against a certified internal standard of known purity and concentration.A primary ratio method that does not require a reference standard of the analyte itself.Requires a suitable, non-overlapping internal standard; lower sensitivity than HPLC.[31]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.An absolute method for determining the purity of highly crystalline substances (>98%).[32]Not suitable for amorphous or thermally unstable compounds.

Experimental Protocol: Purity Determination by HPLC-UV (Area Percent Method)

Objective: To quantify the purity of the candidate material and identify any organic impurities.

Methodology:

  • Method Development and Validation: Develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities and degradation products. Validate the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3][14][15]

  • Sample Preparation: Accurately prepare a solution of the candidate material in a suitable diluent at a known concentration.

  • Chromatographic Conditions (Illustrative):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Illustrative Data for HPLC Purity Assessment

PeakRetention Time (min)AreaArea %
Impurity 14.215,0000.05
Main Peak 8.5 29,955,000 99.85
Impurity 210.130,0000.10
Total 30,000,000 100.00

Workflow for Purity Assessment

cluster_purity Purity Assessment Workflow start Identity Confirmed Material hplc HPLC-UV Analysis (Area % Method) start->hplc qnmr qNMR (Orthogonal Check) start->qnmr dsc DSC (for high purity crystalline material) start->dsc purity_calc Calculate Organic Purity hplc->purity_calc qnmr->purity_calc dsc->purity_calc end Organic Purity Established purity_calc->end

Caption: Workflow for establishing organic purity.

The presence of residual solvents and water can significantly impact the assigned purity of the reference material. Therefore, these must be accurately quantified.

Comparison of Techniques for Volatile Content

AnalysisTechniquePrincipleStrengthsLimitations
Residual Solvents Gas Chromatography with Headspace (GC-HS) Separates and quantifies volatile organic compounds from a sample heated in a sealed vial.Highly sensitive and specific for a wide range of organic solvents.Requires method development for specific solvents of interest.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[33][34]Provides a measure of total volatile content.Not specific for individual solvents; can be coupled with MS for identification.[34][35]
Water Content Karl Fischer (KF) Titration A chemical titration specific to water based on a reaction with iodine and sulfur dioxide.The gold standard for water content determination; highly accurate and precise.[36][37][38][39][40]Can be affected by interfering substances (e.g., ketones, aldehydes).

Experimental Protocol: Residual Solvent Analysis by GC-HS

Objective: To quantify any residual organic solvents from the synthesis process.

Methodology:

  • Sample Preparation: Accurately weigh a portion of the candidate material into a headspace vial. Add a suitable solvent (e.g., DMSO, DMF) to dissolve the sample.

  • Instrumentation: Use a gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • GC Conditions (Illustrative):

    • Column: DB-624 or equivalent

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.

    • Injector and Detector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Equilibration Time: 15 minutes

  • Data Analysis: Quantify any detected solvents against a calibrated external standard of those solvents.

Experimental Protocol: Water Content by Coulometric Karl Fischer Titration

Objective: To accurately determine the water content of the candidate material.

Methodology:

  • Instrument Setup: Use a coulometric Karl Fischer titrator, which is suitable for low water content. The instrument generates iodine electrochemically.

  • Titration: Add an accurately weighed amount of the candidate material directly into the KF titration cell.

  • Endpoint Detection: The titration proceeds until all the water is consumed, and the endpoint is detected potentiometrically.

  • Calculation: The instrument calculates the water content based on the total charge required to generate the iodine, expressed as a weight percentage.[36][37][38][39][40]

Illustrative Data for Volatile Content

AnalysisResult
Residual Solvents (GC-HS) Acetone: 0.02% (w/w), Toluene: < 0.01% (w/w)
Water Content (Karl Fischer) 0.15% (w/w)

Workflow for Volatile Content Analysis

cluster_volatiles Volatile Content Analysis Workflow start Characterized Material gc_hs GC-HS for Residual Solvents start->gc_hs kf Karl Fischer for Water Content start->kf tga TGA for Total Volatiles (optional) start->tga quantify Quantify Volatiles gc_hs->quantify kf->quantify tga->quantify end Volatile Content Determined quantify->end

Caption: Workflow for determining volatile content.

A reference standard must be stable under defined storage conditions. A stability study is conducted according to ICH Q1A(R2) guidelines to establish a re-test date.[4][5][6][7][8]

Protocol Outline for Stability Study

  • Batch Selection: Use a single, well-characterized batch of the in-house reference material.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule:

    • Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions. 0, 3, and 6 months for accelerated conditions.

  • Analytical Tests: At each timepoint, test the material for:

    • Appearance

    • Purity by the validated stability-indicating HPLC method

    • Water content by Karl Fischer

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The re-test date is established based on the long-term stability data.

Assigning the Final Purity Value

The final assigned purity of the in-house CRM is calculated by mass balance, taking into account all measured components.

Purity Assignment Calculation

Assigned Purity (%) = [100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%)]

Example Calculation:

  • Organic Purity by HPLC (100% - sum of impurities) = 99.85%

  • Water Content by Karl Fischer = 0.15%

  • Total Residual Solvents by GC-HS = 0.02%

Assigned Purity = [100% - (100 - 99.85)% - 0.15% - 0.02%] = 99.68%

This final assigned purity value, along with its associated uncertainty, is what qualifies the material as a Certified Reference Material for in-house use.

Conclusion

The absence of a commercially available Certified Reference Material for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide necessitates a rigorous in-house qualification program. By systematically applying a suite of orthogonal analytical techniques, as detailed in this guide, researchers and drug development professionals can establish a well-characterized, reliable, and defensible in-house reference standard. This process, grounded in the principles of regulatory guidelines such as those from the ICH and USP, is fundamental to ensuring the integrity and quality of analytical data throughout the pharmaceutical development lifecycle. The investment in creating a high-quality in-house CRM pays dividends in the confidence it imparts to all subsequent analytical measurements.

References

  • FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • IntuitionLabs. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]

  • Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2012). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • ResearchGate. (2023). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]

  • Cerno Bioscience. Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. [Link]

  • anuradha college of pharmacy. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Eurofins. Water Determination by Karl Fischer. [Link]

  • USP-NF. (2017). 〈1225〉 Validation of Compendial Procedures. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. [Link]

  • Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

  • PubMed. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?. [Link]

  • ISO. (2014). Guidance for the in-house preparation of quality control materials (QCMs). [Link]

  • PMC. (2020, July 4). Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

  • NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Sri Lanka Accreditation Board. GUIDELINE FOR USE OF REFERENCE MATERIALS IN MEDICAL TESTING. [Link]

  • IROA Technologies. Compound Identification and Mass Spectrometry. [Link]

  • PMC. (2024). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. [Link]

  • ICH. ICH Topic Q 1 A Stability Testing Guidelines. [Link]

  • SciSpace. The molecular identification of organic compounds in the atmosphere : state of the art and challenges. [Link]

  • FDA. (2021, December). Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]

  • Taylor & Francis Online. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PharmaRegulatory.in. (2025, December 18). Stability Testing Requirements as per ICH Q1A Guidelines – pharmaceutical industry regulatory affairs. [Link]

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  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

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Validation

Structural Characterization of 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Comparative Technical Guide

Topic: Structural characterization of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide vs similar benzamides Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth structural analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural characterization of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide vs similar benzamides Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth structural analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (referred to herein as 4-Br-HMPB ). As a bifunctional scaffold, 4-Br-HMPB serves as a critical intermediate in the synthesis of androgen receptor modulators and kinase inhibitors. Its value lies in the orthogonality of its functional groups: the 4-bromo moiety acts as a handle for palladium-catalyzed cross-coupling, while the hydroxy-alkyl tail confers solubility and hydrogen-bonding capability often lacking in simple N-alkyl benzamides.

This document compares 4-Br-HMPB against its chloro- and non-hydroxylated analogs, providing experimental protocols for its characterization via NMR, XRD, and MS.

Structural Characterization & Spectroscopic Signatures[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum of 4-Br-HMPB is distinct due to the symmetry of the para-substituted aromatic ring and the achiral nature of the tert-amino alcohol tail.

  • Aromatic Region (AA'BB' System): Unlike ortho-substituted benzamides which often display complex rotameric splitting due to steric hindrance [1], the para-bromo substitution in 4-Br-HMPB results in a clean AA'BB' system.

    • δ ~7.60 ppm (d, J=8.5 Hz, 2H): Protons ortho to the carbonyl group (deshielded by anisotropy).

    • δ ~7.50 ppm (d, J=8.5 Hz, 2H): Protons ortho to the bromine atom.

  • Aliphatic Region:

    • δ ~3.55-3.65 ppm (s, 2H): The methylene (-CH₂-) protons adjacent to the hydroxyl group appear as a sharp singlet. This confirms the absence of a chiral center at the adjacent carbon, differentiating it from alaninol derivatives.

    • δ ~1.35-1.40 ppm (s, 6H): The gem-dimethyl groups appear as a strong singlet, confirming free rotation and magnetic equivalence.

Mass Spectrometry (Isotopic Fingerprint)

The presence of bromine provides a self-validating isotopic signature in LC-MS analysis.

  • M+ Pattern: The molecular ion [M+H]⁺ appears at m/z 272.0 and 274.0 with a near 1:1 intensity ratio.

  • Differentiation: This distinguishes 4-Br-HMPB from the 4-chloro analog (3:1 ratio of M:M+2) and the des-bromo analog (single dominant peak).

Solid-State Architecture (XRD)

Unlike N-phenyl benzamides which often form intramolecular N-H···O hydrogen bonds [2], 4-Br-HMPB prioritizes intermolecular networking.

  • Primary Interaction: The terminal -OH group acts as a donor to the amide carbonyl oxygen of a neighboring molecule, forming infinite 1D chains.

  • Secondary Interaction: Weak Br···Br halogen bonding may be observed depending on the polymorph, influencing the melting point compared to the chloro-analog.

Comparative Analysis: 4-Br-HMPB vs. Alternatives

Table 1: Halogen Substituent Effects on Reactivity & Properties
Feature4-Bromo (4-Br-HMPB) 4-Chloro Analog 4-Iodo Analog
Cross-Coupling (Suzuki) High Efficiency. Ideal balance of reactivity and stability.Low Reactivity. Requires specialized ligands (e.g., Buchwald biaryls).Unstable. Prone to oxidative addition/degradation during storage.
Isotopic Signature (MS) 1:1 doublet (79Br/81Br)3:1 doublet (35Cl/37Cl)Single peak (127I)
Melting Point ~138–140 °C~130–132 °C~150–155 °C
Cost Efficiency ModerateHigh (Cheapest)Low (Expensive)
Table 2: N-Substituent Impact on Solubility
N-SubstituentStructureWater SolubilityCrystal Packing
HMPB (Target) -C(CH₃)₂CH₂OHModerate. OH group facilitates solvation.H-Bond Network (OH···O=C)
tert-Butyl -C(CH₃)₃Low. Highly lipophilic.Van der Waals dominated.
Iso-Propyl -CH(CH₃)₂Low. Weak packing, lower MP.

Experimental Protocols

Protocol A: Synthesis of 4-Br-HMPB

This protocol ensures high purity by minimizing O-acylation side products.

  • Reagents: 4-Bromobenzoyl chloride (1.0 eq), 2-Amino-2-methyl-1-propanol (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve amino alcohol and Et₃N in DCM at 0°C.

    • Add acid chloride dropwise (maintain T < 5°C to prevent O-acylation).

    • Stir at RT for 3 hours.

    • Quench: Wash with 1N HCl (removes unreacted amine) then sat. NaHCO₃.

    • Purification: Recrystallize from EtOAc/Hexanes.

Protocol B: Single Crystal Growth for XRD
  • Prepare a saturated solution of 4-Br-HMPB in hot Ethanol.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Place the vial inside a larger jar containing Hexanes (Vapor Diffusion method).

  • Cap loosely and leave undisturbed at 20°C for 3-5 days.

Visualizations & Pathways

Diagram 1: Synthesis & Functionalization Logic

This workflow illustrates the synthesis of 4-Br-HMPB and its downstream utility in cross-coupling reactions.

G Start 4-Bromobenzoyl Chloride Product 4-Br-HMPB (Target Scaffold) Start->Product DCM, Et3N 0°C -> RT Reagent 2-Amino-2-methyl- 1-propanol Reagent->Product Coupling Suzuki Coupling (Ar-B(OH)2, Pd) Product->Coupling Pd(dppf)Cl2 K2CO3, Dioxane Final Biaryl Amide (Drug Precursor) Coupling->Final C-C Bond Formation

Caption: Synthetic pathway from acid chloride precursor to biaryl drug candidates via the 4-Br-HMPB intermediate.

Diagram 2: Hydrogen Bonding Network (Schematic)

Visualizing the intermolecular forces that stabilize the solid state.

H_Bond cluster_0 Molecule A cluster_1 Molecule B O_Carbonyl_A C=O (Acceptor) OH_Tail_B O-H (Donor) OH_Tail_A O-H (Donor) O_Carbonyl_B C=O (Acceptor) OH_Tail_A->O_Carbonyl_B H-Bond (Intermolecular)

Caption: Intermolecular hydrogen bonding motif where the hydroxyl donor of one unit binds to the carbonyl acceptor of the next.[1]

References

  • Moreno-Fuquen, R., et al. (2015). "Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide." Acta Crystallographica Section E, 71(8), o576-o577. Link

  • Gowda, B. T., et al. (2008).[2][3] "Structural studies on N-(phenyl)-substituted benzamides." Journal of Molecular Structure, 892(1-3), 473-479.

  • NIST Chemistry WebBook.[4] "Benzamide, N,N-diheptyl-4-bromo- (Analog Data)." Link

  • PubChem. "3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Analog Characterization)." Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating Assay Methods for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Quantification

In the landscape of pharmaceutical development, the rigorous and accurate quantification of a new chemical entity (NCE) is the bedrock upon which safety, efficacy, and quality are built. For a novel compound like 4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of a new chemical entity (NCE) is the bedrock upon which safety, efficacy, and quality are built. For a novel compound like 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, establishing a robust, validated analytical method is not merely a regulatory requirement; it is a scientific imperative. This guide provides a comparative analysis of potential analytical methodologies and a detailed framework for their validation, grounded in established scientific principles and regulatory standards.

As this compound is a novel entity, this guide synthesizes best practices from the analysis of structurally similar benzamide and aromatic amide compounds to provide a predictive and scientifically sound approach. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to select and validate an assay method that is truly fit-for-purpose.

Part 1: Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is the most critical decision in the assay development process. It is a balance of sensitivity, selectivity, throughput, and the specific requirements of the study. For a small molecule like 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, three primary techniques warrant consideration.

Methodology Principle Advantages Limitations Best Suited For
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates the analyte from other components based on its affinity for a stationary phase, followed by quantification via UV light absorbance.Cost-effective, robust, widely available, and suitable for a wide range of aromatic compounds.[1][2][3]Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds with similar UV absorbance.Assay of drug substance, quantification in simple matrices, and analysis of formulations where the analyte concentration is high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for analyte detection.[4][5][6]Considered the "gold standard" for its exceptional sensitivity (pg/mL to ng/mL) and selectivity, minimizing matrix effects.[5][7]Higher equipment and operational costs, more complex method development.Bioanalysis in complex matrices (plasma, tissue), impurity profiling, and metabolite identification.[4][8][9]
UV-Visible Spectrophotometry Measures the amount of light absorbed by the analyte at a specific wavelength in a solution.Simple, rapid, and very low cost.Low specificity (measures total absorbance of all chromophores at that wavelength), not suitable for complex mixtures, and lower sensitivity.Preliminary quantification of pure substance, simple dissolution testing.

Scientist's Recommendation: For the quantification of a novel compound in a drug development setting, especially for pharmacokinetic or toxicokinetic studies, LC-MS/MS is the unequivocally superior choice .[5][7] Its unparalleled sensitivity and selectivity ensure that the data generated is reliable and can withstand regulatory scrutiny. HPLC-UV serves as a robust and economical alternative for drug substance characterization and high-concentration formulation analysis.

Part 2: The Validation Workflow: A Guideline-Driven Approach

Analytical method validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[7][10] The framework for this process is provided by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[11]

The following diagram illustrates the typical workflow for validating a quantitative analytical method.

ValidationWorkflow cluster_dev Method Development cluster_report Finalization Dev Develop & Optimize LC-MS/MS Method Specificity Specificity & Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Stability Stability (Freeze-Thaw, Bench-Top, etc.) Robustness->Stability Report Validation Report & SOP Generation Stability->Report Final Approval MethodSelection start What is the sample matrix? matrix_simple Simple (e.g., Drug Substance, Formulation) start->matrix_simple Simple matrix_complex Complex (e.g., Plasma, Tissue) start->matrix_complex Complex sensitivity_req Is high sensitivity required? (e.g., <10 ng/mL) matrix_simple->sensitivity_req lc_ms Use LC-MS/MS matrix_complex->lc_ms Yes hplc_uv Use HPLC-UV sensitivity_req->hplc_uv No sensitivity_req->lc_ms Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an analytical method for a novel compound such as 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a meticulous and structured process that is fundamental to successful drug development. While HPLC-UV offers a viable option for certain applications, the superior sensitivity and selectivity of LC-MS/MS make it the recommended technique for most quantitative needs, particularly in biological matrices. By adhering to the principles outlined in this guide and the referenced regulatory documents, scientists can develop and validate a robust, reliable, and defensible assay method, ensuring the integrity of the data generated in support of their research and development programs.

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - International Council for Harmonisation (ICH). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass Laboratories Inc. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - National Center for Biotechnology Information (NCBI). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). [Link]

  • Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications - Taylor & Francis Online. [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - National Center for Biotechnology Information (NCBI). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. [Link]

  • Forced Degradation Studies - SciSpace. [Link]

  • Force Degradation for Pharmaceuticals: A Review - International Journal of Scientific Development and Research (IJSDR). [Link]

  • A practical guide to forced degradation and stability studies for drug substances - Sygnature Discovery. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - International Council for Harmonisation (ICH). [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Target Review. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability - Sharp. [Link]

  • Application of LCMS in small-molecule drug development - European Pharmaceutical Review. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - Academia.edu. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines - ACS Publications. [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants - ResearchGate. [Link]

Sources

Validation

Elemental Analysis Benchmarking: High-Purity 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Executive Summary 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (referred to herein as Br-HMPB ) is a critical "pre-oxazoline" intermediate.[1] It serves as the direct precursor to 2-(4-bromophenyl)-4,4-dimethyl-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (referred to herein as Br-HMPB ) is a critical "pre-oxazoline" intermediate.[1] It serves as the direct precursor to 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline , a scaffold widely used in the synthesis of benzosiloxaboroles, pharmaceuticals (such as Enzalutamide analogs), and as a directing group in Meyers oxazoline chemistry.[1]

This guide provides a comparative analysis of High-Purity Br-HMPB (>99.5%) versus Technical Grade alternatives (~95%) .[1] While HPLC is standard for organic purity, it often fails to detect inorganic salts, trapped moisture, or non-chromophoric precursors that catastrophically affect the subsequent cyclization yield. Elemental Analysis (EA) serves as the definitive gatekeeper for stoichiometry and bulk purity.[1]

Chemical Identity & Theoretical Baselines

Before interpreting experimental results, the theoretical stoichiometric baseline must be established.

  • IUPAC Name: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide[1]

  • Molecular Formula: C₁₁H₁₄BrNO₂[1]

  • Molecular Weight: 272.14 g/mol [1]

  • CAS Number: 1020253-03-9 (Analogous)[1]

  • Role: Precursor for cyclodehydration to oxazoline.[1]

Theoretical Elemental Composition
ElementSymbolCountAtomic MassTotal MassTheoretical %
Carbon C1112.011132.1248.55%
Hydrogen H141.00814.115.19%
Nitrogen N114.00714.015.15%
Bromine Br179.90479.9029.36%
Oxygen O215.99932.0011.76%

Comparative Analysis: High-Purity vs. Technical Grade

The following data compares Grade A (High-Purity, Recrystallized) against Grade B (Technical, Precipitated) . Grade B represents a common market alternative where the product is precipitated from water without further recrystallization, often trapping starting materials.

Experimental Results (CHN + Halogen Analysis)
AnalyteTheoretical (%)Grade A (High-Purity) Grade B (Technical) Deviation (Grade B)Interpretation of Deviation
Carbon 48.5548.51 (±0.[1]05)46.80-1.75% Indicates significant contamination by inorganic salts or water (non-carbon diluents).[1]
Hydrogen 5.195.21 (±0.[1]03)4.95-0.24% Lower H suggests presence of 4-Bromobenzoic acid (C₇H₅BrO₂, H=2.5%), a hydrogen-poor impurity.[1]
Nitrogen 5.155.14 (±0.[1]04)4.60-0.55% Critical Fail. Significant drop in N confirms presence of nitrogen-free impurities (Starting Acid or Hydrolysis products).[1]
Bromine 29.3629.30 (±0.[1]10)28.10-1.26% Dilution effect matches the Carbon drop, confirming bulk impurity rather than specific debromination.[1]
Performance Impact[1]
  • Grade A: Yields >92% in subsequent SOCl₂ cyclization to oxazoline.[1]

  • Grade B: Yields <65% in cyclization.[1]

    • Causality: Residual 4-bromobenzoic acid (indicated by low N%) reacts with thionyl chloride to form acid chlorides that compete for the amino-alcohol, leading to complex oligomers.[1] Residual water (indicated by low C%) hydrolyzes the thionyl chloride reagent, requiring large excesses and generating heat.

Synthesis & Impurity Origins (Visualized)

Understanding where these impurities originate is key to interpreting the EA data. The diagram below maps the synthesis of Br-HMPB and the genesis of the impurities detected in Grade B.

SynthesisPath Start1 4-Bromobenzoic Acid Activation Acid Chloride Formation (SOCl2) Start1->Activation Activation Start2 2-Amino-2-methyl-1-propanol Coupling Amide Coupling (Schotten-Baumann) Activation->Coupling + Start2 Impurity1 Impurity: Residual Acid (Low N, Low H) Activation->Impurity1 Hydrolysis (Wet Solvent) Target Br-HMPB (Target) C11H14BrNO2 Coupling->Target Major Path Impurity2 Impurity: O-Acyl Isomer (Unstable) Coupling->Impurity2 Kinetic Side Product Oxazoline Next Step: Oxazoline Cyclization Target->Oxazoline Dehydration Impurity1->Oxazoline Inhibits Reaction

Figure 1: Synthesis pathway of Br-HMPB showing the origin of nitrogen-poor impurities (Residual Acid) which are detected by EA.[1]

Experimental Protocols

To replicate these results, the following self-validating protocols for Elemental Analysis and Synthesis are recommended.

A. Elemental Analysis Protocol (Combustion)

Objective: Determine mass fractions of C, H, N to validate bulk purity.

  • Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. K-factor must be within 0.995–1.005.[1]

  • Sample Prep: Dry Br-HMPB at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Weigh 1.5–2.5 mg of sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.[1]

  • Combustion:

    • Furnace Temp: 950°C (ensure complete oxidation of the aromatic ring).

    • Carrier Gas: Helium.[1]

    • Oxygen Boost: 20mL (required for brominated compounds to prevent soot formation).[1]

  • Validation: Run a blank tin capsule and a sulfanilamide check standard every 10 samples.

B. Synthesis of High-Purity Br-HMPB (Reference Method)

Objective: Produce Grade A material suitable for oxazoline synthesis.

  • Activation: Suspend 4-bromobenzoic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.2 eq) and catalytic DMF.[1] Reflux until clear (Acid Chloride formation).[1] Evaporate SOCl₂ completely (Critical step to prevent side reactions).[1]

  • Coupling: Dissolve residue in dry DCM. Add dropwise to a solution of 2-amino-2-methyl-1-propanol (1.1 eq) and Triethylamine (2.2 eq) at 0°C.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid).[1]

  • Purification (The Differentiator):

    • Technical Grade: Evaporate solvent.[1] Result: Off-white solid (Grade B).[1]

    • High Purity: Recrystallize from Ethyl Acetate/Hexane (1:3) . Result: White needles (Grade A).

Analytical Decision Tree

Use this logic flow to determine if a batch of Br-HMPB is suitable for manufacturing use.

DecisionTree Sample Br-HMPB Batch EA Run Elemental Analysis (CHN) Sample->EA CheckN Nitrogen % > 5.10%? EA->CheckN CheckC Carbon % > 48.40%? CheckN->CheckC Yes FailAcid FAIL: Residual Acid (Recrystallize w/ Base Wash) CheckN->FailAcid No (< 5.0%) Pass PASS: High Purity Proceed to Cyclization CheckC->Pass Yes FailSalt FAIL: Inorganic Salts/Water (Dry or Desalt) CheckC->FailSalt No (< 48.0%)

Figure 2: Quality Control workflow. Nitrogen content is the primary indicator of unreacted starting material contamination.

References

  • PubChem. (2025).[1][2] 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Compound Summary. National Library of Medicine.[1] [Link]

  • Garg, R., et al. (2022).[1] Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. Royal Society of Chemistry / PMC. [Link]

  • Pirrung, M. C., & Tumey, L. N. (2000).[3] Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release. Journal of Combinatorial Chemistry. [Link]

  • Reagecon. (2025).[1] Standards for Elemental Impurities in Pharmaceuticals (USP <232>/<233>). Reagecon Knowledge Base.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

[1] Executive Summary & Chemical Profile This guide mandates the disposal protocols for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1157024-34-4). As a brominated organic compound, this substance requires st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1157024-34-4). As a brominated organic compound, this substance requires strict segregation from non-halogenated waste streams.[1] Improper disposal (e.g., mixing with standard organic solvents) can damage incinerator infrastructure due to the generation of acidic gases (HBr) during combustion and may result in significant regulatory fines.

Chemical Identity & Hazard Data
PropertySpecification
CAS Number 1157024-34-4
Molecular Formula C₁₁H₁₄BrNO₂
Functional Groups Aryl Bromide (Halogen), Amide, Primary Alcohol
Physical State Solid (White to off-white crystalline powder)
Primary Hazards Acute Tox. 4 (Oral) , Skin Irrit. 2, Eye Irrit.[1][2][3] 2A
Waste Class Halogenated Organic (Requires specialized incineration)

Waste Classification Logic (The "Why")

Effective safety relies on understanding causality. You must classify this waste based on its Bromine (Br) content.

  • Combustion Chemistry: When incinerated, the bromine atom converts to Hydrogen Bromide (HBr) gas.

  • Infrastructure Impact: HBr is highly corrosive. Standard incinerators used for non-halogenated waste (fuels blending) lack the "scrubbers" necessary to neutralize these acid gases.

  • Regulatory Consequence: Sending this compound to a non-halogenated waste stream is a violation of RCRA (Resource Conservation and Recovery Act) protocols and can shut down a disposal facility's operation.

Rule of Thumb: If the molecule contains F, Cl, Br, or I, it must enter the Halogenated Waste stream, regardless of the solvent it is dissolved in.[1]

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Substance & Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, and spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass for solid waste if avoidable (risk of breakage).

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide"[1][4][5][6]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the label.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or reactive metals in the solid waste bin.

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction mixtures.[7]

The presence of the brominated solute dictates the classification of the entire solution.

  • Case 1: Dissolved in Halogenated Solvent (e.g., DCM, Chloroform). [1]

    • Action: Pour into the standard "Halogenated Organic Solvents" carboy (Red/Yellow tag).

    • Validation: Ensure the carboy is compatible with amides (generally safe).

  • Case 2: Dissolved in Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate). [1]

    • Action: STOP. Do not pour into the "Non-Halogenated" (Flammables) carboy.

    • Correct Procedure: Because the solution contains dissolved bromine, the entire volume must be treated as Halogenated Waste .[1] Pour into the Halogenated carboy.

Decision Matrix & Workflow

The following diagram illustrates the critical decision points for researchers at the bench.

DisposalWorkflow Start Waste Generation: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Weighing Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution/Mother Liquor) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'HALOGENATED SOLID' SolidWaste->SolidContainer Incineration Final Disposal: High-Temp Incineration w/ Scrubbers SolidContainer->Incineration SolventCheck Identify Primary Solvent LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHaloSolvent No Halogens HaloCarboy DESTINATION: Halogenated Organic Waste Carboy HaloSolvent->HaloCarboy NonHaloSolvent->HaloCarboy CRITICAL: Solute Contamination Requires Halogenated Stream HaloCarboy->Incineration

Figure 1: Decision tree for the disposal of brominated benzamide derivatives. Note the critical pathway for non-halogenated solvents containing the brominated solute.[1]

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid compound:

  • PPE Upgrade: Wear nitrile gloves, safety glasses, and a lab coat.[1] If the powder is fine and creates dust, use a fit-tested N95 or half-mask respirator to prevent inhalation (H335 risk).

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel to weigh down the powder.

  • Cleanup: Scoop the damp material into the Halogenated Solid waste container.

  • Decontamination: Wipe the surface with a soap/water solution. Dispose of the wipes in the same hazardous waste container.

Regulatory References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[8][9] Link

  • National Institutes of Health (NIH) PubChem. 4-Bromo-N-hydroxybenzamide Compound Summary (Structural Analog).Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Part 1: Executive Safety Assessment & Hazard Identification[1] As a research intermediate, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide lacks comprehensive epidemiological toxicity data.[1] Therefore, the "Precauti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment & Hazard Identification[1]

As a research intermediate, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide lacks comprehensive epidemiological toxicity data.[1] Therefore, the "Precautionary Principle" applies: Handle as if it is a mutagen and potent irritant until proven otherwise. [1]

Based on Structure-Activity Relationships (SAR) of halogenated benzamides and available data for structural analogs (e.g., 4-bromo-N-hydroxybenzamide), the following GHS classifications are assigned for operational safety:

Hazard ClassCategoryHazard Statement (Inferred)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3]

Critical Warning: Benzamide derivatives can exhibit reproductive toxicity or mutagenicity (e.g., H341).[1] Do not handle on open benchtops.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Causal logic is provided to justify the selection against the chemical's physical properties (solid powder vs. organic solution).[1]

PPE Decision Logic

PPE_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Organic Solution (DMSO/DCM) State->Solution Resp_Solid Respiratory: N95 or Fume Hood Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (4 mil) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood (Mandatory) Solution->Resp_Sol Glove_Sol Gloves: Double Nitrile or Silver Shield (Laminate) Solution->Glove_Sol Resp_Solid->Glove_Solid Standard Resp_Sol->Glove_Sol High Risk

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation for solutions due to enhanced skin permeation.[1]

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Powders can drift behind lenses; splashes require a full seal.[1]
Hand Protection (Solid) Nitrile Gloves (Min 0.11 mm / 4 mil)Sufficient for incidental contact with dry solids.[1]
Hand Protection (Solution) Double Gloving (Nitrile) OR Laminate (Silver Shield) Halogenated benzamides in solvents like DCM or DMSO penetrate nitrile rapidly (<15 mins).[1] Double gloving provides a "sacrificial" outer layer.[1]
Body Protection Lab Coat (High-neck, long sleeve)Prevents dermal absorption on forearms/neck.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Mandatory. If weighing outside a hood, a P100/N95 respirator is required to prevent inhalation of bioactive dust.[1]

Part 3: Operational Handling Protocols

Weighing & Transfer (Solid State)

Objective: Prevent aerosolization of the 4-bromo intermediate.[1]

  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1] Benzamides can be static-prone, leading to "jumping" powder.[1]

  • Technique:

    • Tare the vial inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Wet Wipe Method: After transfer, wipe the exterior of the vial with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.[1] This removes invisible dust traces.[1]

Solubilization (Liquid State)

Objective: Mitigate enhanced permeation risks.

  • Solvents: Typically soluble in DMSO, Methanol, or Dichloromethane (DCM).[1]

  • Protocol:

    • Add solvent slowly to the solid.[1]

    • Vortexing: Keep the vial cap TIGHT. Vortex inside the hood.[1]

    • Pressure Release: If using volatile solvents (DCM), vent the vial briefly after mixing to release vapor pressure, preventing "popping" upon reopening.[1]

Part 4: Waste Disposal & Decontamination[1]

Core Principle: Do not mix with general organic waste if the facility separates halogenated compounds.[1] The bromine atom requires specific high-temperature incineration protocols to prevent dioxin formation.[1]

Disposal Workflow

Waste_Logic Waste Waste Generation Type Waste Type? Waste->Type Solid_Waste Solid (Gloves, Wipes) Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Bin_Solid Solid Hazardous Waste (Double Bagged) Solid_Waste->Bin_Solid Halo_Check Contains Halogens (Br)? Liquid_Waste->Halo_Check Stream_Halo Halogenated Organic Waste (High Temp Incineration) Halo_Check->Stream_Halo YES (Always for this compound)

Figure 2: Waste stream segregation logic.[1] The presence of Bromine mandates "Halogenated" classification.[1]

Spill Cleanup (Emergency)
  • Evacuate: If spill is >5g or outside a hood, evacuate the immediate area.[1]

  • PPE Up: Wear double nitrile gloves, goggles, and N95 respirator.[1]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust). [1]

  • Clean: Wash surface with 10% soap solution, followed by water.[1]

Part 5: References

  • PubChem. (n.d.).[1] 4-Bromo-N-hydroxybenzamide (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Benzamide Derivatives. Retrieved from [Link][1]

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